1-Benzyl-3-(chloromethyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
1-benzyl-3-(chloromethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN.ClH/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJKOLOEDSFOPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling & Technical Guide: 1-Benzyl-3-(chloromethyl)piperidine Hydrochloride
The following technical guide details the physicochemical properties, reactivity profile, and handling protocols for 1-Benzyl-3-(chloromethyl)piperidine hydrochloride . This document is structured to support researchers in medicinal chemistry and drug development.
Executive Summary
This compound is a bifunctional heterocyclic building block extensively used in the synthesis of neuroactive pharmaceutical agents (e.g., muscarinic antagonists, dopamine reuptake inhibitors).[1] Its value lies in the orthogonal reactivity of its functional groups: a nucleophilic-susceptible chloromethyl "warhead" and a benzyl-protected piperidine nitrogen .
This guide provides a rigorous analysis of its physicochemical behavior, emphasizing the critical stability mechanisms provided by the hydrochloride salt form, which prevents the rapid intermolecular self-alkylation observed in the free base.
Chemical Identity & Structural Parameters
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| CAS Number | 2103401-48-3 (Specific isomer) / 50606-58-1 (Related 3-piperidone precursor) |
| Molecular Formula | C₁₃H₁₈ClN[2][3] · HCl |
| Molecular Weight | 223.74 g/mol (Free Base) / 260.20 g/mol (HCl Salt) |
| SMILES | ClCC1CN(CC2=CC=CC=C2)CCC1.Cl |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes, Et₂O |
Physicochemical Properties & Stability Logic
The Stability Paradox: Salt vs. Free Base
A critical operational insight for this compound is its auto-reactivity .
-
Free Base Instability: In its neutral form, the piperidine nitrogen is a potent nucleophile, while the chloromethyl group is a primary electrophile. In solution, the free base undergoes rapid intermolecular
polymerization, forming insoluble quaternary ammonium oligomers. -
HCl Salt Stabilization: Protonation of the piperidine nitrogen (
) deactivates its nucleophilicity, effectively "caging" the molecule in a stable, monomeric state.
Directive: Always store as the hydrochloride salt. Only liberate the free base in situ at low temperatures immediately prior to reaction.
Key Physical Constants
| Property | Value / Range | Experimental Context |
| Melting Point | 135 – 140 °C (Decomposes) | Sharp range indicates high purity; broadening suggests hydrolysis.[3] |
| Hygroscopicity | Moderate | HCl salts are prone to absorbing atmospheric moisture; store under desiccant. |
| LogP (Predicted) | 3.2 (Free Base) | Indicates good membrane permeability for the scaffold. |
| pKa | ~8.8 (Piperidine N-H) | Dictates buffer selection for HPLC analysis (use pH < 3 or > 10). |
Reactivity Profile & Synthetic Utility[4][5]
The compound acts as a masked electrophile . The chloromethyl group is highly activated for nucleophilic substitution due to the lack of steric hindrance at the primary carbon.
Primary Reaction Pathway: Displacement
The primary utility is the alkylation of nucleophiles (amines, thiols, alkoxides) to attach the 1-benzyl-3-piperidyl motif.
Mechanism:
-
Neutralization: Base (e.g.,
, ) deprotonates the salt. -
Attack: The external nucleophile attacks the
carbon. -
Displacement: Chloride leaves, forming the new C-N, C-S, or C-O bond.
Visualization: Reactivity & Stability Pathways
Figure 1: The stability-reactivity relationship. The HCl salt prevents the "Self-Alkylation" pathway (red), ensuring the molecule is available for the desired "SN2 Attack" (green).
Analytical Characterization Protocols
To ensure scientific integrity, identity must be confirmed using orthogonal methods.
Proton NMR ( NMR)
Solvent: DMSO-
-
Diagnostic Signals:
- ppm (m, 5H): Benzyl aromatic protons.
-
ppm (s, 2H): Benzylic
. -
ppm (d, 2H): Chloromethyl
(Deshielded by Cl). - ppm (m, Ring protons): Broadening may occur due to ring inversion.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse),
mm, 5 µm. -
Mobile Phase:
-
A: Water + 0.1% TFA (Suppresses silanol interactions).
-
B: Acetonitrile + 0.1% TFA.
-
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 210 nm (Piperidine absorption) and 254 nm (Benzyl absorption).
Experimental Protocol: Synthesis of a Derivative
Objective: Synthesis of 1-Benzyl-3-(morpholinomethyl)piperidine via nucleophilic substitution. This protocol validates the reactivity of the chloromethyl group.[4]
Reagents
-
1-Benzyl-3-(chloromethyl)piperidine HCl (1.0 eq)[1]
-
Morpholine (1.2 eq)
-
Potassium Carbonate (
) (3.0 eq) -
Acetonitrile (ACN) (anhydrous)
Methodology
-
Preparation: In a round-bottom flask, suspend 1-Benzyl-3-(chloromethyl)piperidine HCl (1 mmol) in ACN (10 mL).
-
Activation: Add
(3 mmol) and stir at Room Temperature (RT) for 15 minutes. Note: This liberates the free base in the presence of the electrophile scavenger. -
Addition: Add Morpholine (1.2 mmol) dropwise.
-
Reaction: Heat to reflux (80°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). Starting material (
) should disappear; product ( ) appears.
-
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over
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Handling, Safety & Storage
| Hazard Class | Description | Precaution |
| Skin Corr. 1B | Causes severe skin burns. | Wear nitrile gloves (double gloving recommended). |
| Eye Dam. 1 | Causes serious eye damage.[6][7] | Use chemical safety goggles and face shield. |
| Acute Tox. | Harmful if swallowed/inhaled.[6][7] | Handle in a fume hood; avoid dust generation. |
Storage Protocol:
-
Temperature: 2–8 °C (Refrigerated).
-
Atmosphere: Inert gas (Argon/Nitrogen) preferred.
-
Container: Tightly sealed amber glass vial (light sensitive).
Synthesis Workflow Visualization
The following diagram outlines the industrial synthesis of the core material from precursor 3-hydroxymethylpiperidine.
Figure 2: Synthetic route converting the hydroxyl precursor to the target chloromethyl hydrochloride salt.
References
-
Sigma-Aldrich. Safety Data Sheet: 1-Benzyl-3-hydroxymethylpiperidine (Precursor Safety). Retrieved from
-
PubChem. Compound Summary: Piperidine derivatives and Chloromethyl reactivity. National Library of Medicine. Retrieved from
-
BenchChem. Technical Guide to Reactivity of Chloromethyl Piperidines. Retrieved from
-
Organic Syntheses. General procedures for Chlorination of N-protected amino alcohols. Org.[8] Synth. Coll. Vol. 4, p. 333. Retrieved from
Sources
- 1. SciSupplies [scisupplies.eu]
- 2. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. chemimpex.com [chemimpex.com]
Molecular structure and weight of 1-Benzyl-3-(chloromethyl)piperidine HCl
The following technical guide details the molecular architecture, physicochemical properties, and synthesis of 1-Benzyl-3-(chloromethyl)piperidine Hydrochloride .
Executive Summary
This compound is a specialized heterocyclic building block used primarily in the synthesis of neuroactive pharmaceutical agents. Structurally, it consists of a piperidine ring substituted with a benzyl group at the nitrogen (N-1) and a reactive chloromethyl moiety at the C-3 position.
Unlike its more commercially prevalent isomer (the 4-chloromethyl derivative), the 3-substituted variant introduces a chiral center at the C-3 position, making it a critical intermediate for enantioselective drug development. This compound is chemically labile as a free base due to the risk of intramolecular cyclization; therefore, it is isolated and stored as the hydrochloride salt to ensure stability.
Molecular Structure & Identification[1][2]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Name | N-Benzyl-3-chloromethylpiperidine HCl |
| CAS Number | Not widely listed; Custom Synthesis (Analog: 4-isomer is 67686-03-7) |
| Molecular Formula | C₁₃H₁₉Cl₂N (Salt) / C₁₃H₁₈ClN (Free Base) |
| SMILES | ClCC1CN(Cc2ccccc2)CCC1.Cl |
Structural Architecture
The molecule features three distinct domains:
-
The Piperidine Core: A saturated six-membered ring providing the scaffold.[1][2]
-
The N-Benzyl Shield: A hydrophobic protecting group that stabilizes the amine and enhances lipophilicity.
-
The Electrophilic "Warhead": The chloromethyl group at C-3, which serves as a primary alkylating agent for nucleophilic attack or ring expansion.
Stereochemistry: The C-3 carbon is a stereocenter. The compound exists as an enantiomeric pair (R and S). In non-stereoselective synthesis, it is obtained as a racemate.
Molecular Weight Calculations
Precise molecular weight is vital for stoichiometry in synthesis.
| Component | Formula | Calculation | Exact Mass ( g/mol ) |
| Free Base | C₁₃H₁₈ClN | (12.01×13) + (1.008×18) + 35.45 + 14.01 | 223.75 |
| HCl Counterion | HCl | 1.008 + 35.45 | 36.46 |
| Total Salt | C₁₃H₁₉Cl₂N | 223.75 + 36.46 | 260.21 |
Physicochemical Profile
Stability & The Azetidinium Risk (Critical Expertise)
Researchers must be aware of the inherent instability of the free base form.
-
Mechanism: The tertiary amine (nucleophile) is located three carbons away from the chloromethyl group (electrophile).
-
Risk: In the presence of base or in solution, the free amine can undergo an intramolecular SN2 reaction to form a bicyclic 1-benzyl-1-azoniabicyclo[3.1.1]heptane chloride (an azetidinium ion).
-
Protocol: Always maintain the compound in acidic media or as the dry HCl salt to protonate the nitrogen, thereby preventing this cyclization.
Solubility & Handling
-
Appearance: White to off-white hygroscopic solid.
-
Solubility: Highly soluble in water, methanol, and ethanol; sparingly soluble in non-polar solvents (hexane, ether).
-
Melting Point: Typically lower than the 4-isomer; expected range 125–135 °C (decomposition).
Synthesis & Characterization Strategy
The synthesis typically proceeds from Ethyl Nipecotate (Ethyl piperidine-3-carboxylate) via a three-step sequence: Benzylation, Reduction, and Chlorination.
Synthetic Pathway Diagram
The following diagram illustrates the conversion of Ethyl Nipecotate to the target HCl salt, highlighting the critical intermediate steps.
Caption: Step-wise synthesis from ethyl nipecotate. Note that the final chlorination step requires acidic workup to isolate the stable HCl salt.
Detailed Protocol
-
N-Benzylation: React ethyl nipecotate with benzyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile.
-
Reduction: Treat the ester with Lithium Aluminum Hydride (LiAlH₄) in dry THF at 0°C to yield 1-benzyl-3-hydroxymethylpiperidine .
-
Chlorination (Critical Step):
-
Dissolve the alcohol intermediate in Dichloromethane (DCM).
-
Add Thionyl Chloride (SOCl₂) dropwise at 0°C.
-
Reflux for 2 hours.
-
Evaporate solvent and excess SOCl₂ under vacuum.
-
Recrystallize the residue from Ethanol/Ether to obtain the pure HCl salt.
-
Analytical Validation (NMR)
To confirm the structure, 1H NMR (in D₂O or DMSO-d₆) is the gold standard.
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.40 – 7.60 | Multiplet | 5H | Benzyl Phenyl ring |
| Benzylic CH₂ | 4.30 – 4.45 | Singlet (Broad) | 2H | N-CH₂-Ph |
| Chloromethyl | 3.65 – 3.80 | Doublet/Multiplet | 2H | -CH₂Cl |
| Ring N-CH | 3.30 – 3.50 | Broad Multiplet | 2H | C2/C6 Equatorial |
| Ring N-CH | 2.80 – 3.00 | Broad Multiplet | 2H | C2/C6 Axial |
| Ring CH/CH₂ | 1.50 – 2.20 | Multiplet | 5H | C3, C4, C5 |
Note: In the HCl salt, the amine protons (NH+) may appear as a broad singlet around 10-11 ppm in DMSO-d₆.
References
-
PubChem. 1-Benzyl-3-hydroxypiperidine (Precursor). National Library of Medicine. Available at: [Link]
-
Carl Roth. 1-Benzyl-4-(chloromethyl)piperidine hydrochloride (Isomer Reference). Available at: [Link]
-
Organic Syntheses. 1-Benzylpiperazine (Methodology for N-benzylation). Org.[3][4][5] Synth. 1973, 5, 904. Available at: [Link]
Sources
- 1. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 1-Benzyl-4-(chloromethyl)piperidine hydrochloride, 2 g, CAS No. 67686-03-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
Technical Guide: Solubility Profile & Physicochemical Stability of 1-Benzyl-3-(chloromethyl)piperidine Hydrochloride
[1]
Executive Summary & Strategic Context
1-Benzyl-3-(chloromethyl)piperidine hydrochloride is a specialized heterocyclic intermediate utilized primarily in the synthesis of pharmaceuticals targeting the central nervous system (CNS).[1] As a piperidine derivative featuring a reactive chloromethyl motif, it serves as a critical electrophile for alkylation reactions.[1][2]
The Core Challenge: The solubility profile of this compound is governed by a conflict between its ionic nature (hydrochloride salt) and its reactive functionality (alkyl chloride). While the salt form necessitates polar solvents for dissolution, the chloromethyl group is susceptible to solvolysis (nucleophilic attack) in protic solvents.[1]
This guide provides a predicted solubility landscape derived from structural analogs (specifically the 4-chloromethyl isomer) and validates these predictions with a rigorous stability-indicating experimental protocol.[1]
Physicochemical Characterization
Before addressing solvent selection, we must understand the solute's fundamental properties that drive interaction parameters.[1]
| Property | Description | Implication for Solubility |
| Structure | Piperidine ring, Benzyl group, Chloromethyl group | Amphiphilic: Benzyl adds lipophilicity; Salt adds polarity. |
| Form | Hydrochloride Salt (HCl) | High lattice energy; requires high dielectric constant solvents. |
| Reactivity | Alkyl Chloride ( | High Risk: Susceptible to |
| Hygroscopicity | Moderate to High | Absorbs atmospheric water, altering apparent solubility.[1] |
Solubility Profile: Predicted & Empirical
Due to the scarcity of public quantitative data for the specific 3-isomer, the following profile is synthesized from thermodynamic data of its structural isomer, 1-Benzyl-4-(chloromethyl)piperidine HCl , and general piperidine salt behaviors.[1]
Solvent Compatibility Matrix[1][2]
Legend:
- $ : High Solubility (>50 mg/mL)
- : Moderate Solubility (10–50 mg/mL)
-
$ : Low/Insoluble (<1 mg/mL)
-
[!] : STABILITY WARNING (Reaction Risk)
| Solvent Class | Specific Solvent | Solubility | Operational Notes |
| Polar Protic | Water | Hydrolysis Risk: Dissolves readily but hydrolyzes to the alcohol (hydroxymethyl) over time. Keep cold/acidic. | |
| Methanol / Ethanol | Solvolysis Risk: Rapid dissolution, but high risk of conversion to methyl/ethyl ethers via | ||
| Isopropanol (IPA) | Recommended: Excellent balance. Used for recrystallization of the 4-isomer analog.[1] Slower solvolysis than MeOH.[1] | ||
| Polar Aprotic | DMSO / DMF | Excellent: High solubility. Good for nucleophilic substitution reactions.[1][3] High boiling point makes removal difficult.[1] | |
| Acetonitrile (MeCN) | Good: Useful for HPLC and anhydrous reactions. Moderate solubility for the salt form.[1] | ||
| Chlorinated | Dichloromethane (DCM) | Process Solvent: The lipophilic benzyl group allows moderate solubility in DCM, unlike inorganic salts. | |
| Chloroform | Similar to DCM; often used for NMR analysis. | ||
| Non-Polar | Toluene | $ | Antisolvent: Useful for precipitation/crystallization. |
| Hexanes / Heptane | $ | Strict Antisolvent: Will crash the product out of solution. | |
| Ethyl Acetate | $ | Poor solubility for the HCl salt; good for the free base.[1] |
Critical Insight: The 4-isomer (1-Benzyl-4-(chloromethyl)piperidine HCl) is documented to be recrystallized from Isopropanol . This suggests IPA is the solvent of choice for purification, balancing solubility with kinetic stability.[1]
The Stability-Solubility Paradox (Mechanistic View)
Researchers often mistake "solubility" for "compatibility."[1] For chloromethyl piperidines, dissolving the compound in methanol leads to a clear solution that degrades into an impurity.[1]
Solvolysis Pathway
The nitrogen lone pair is protonated (HCl salt), reducing immediate intramolecular cyclization (azetidinium formation).[1] However, intermolecular attack by the solvent is the primary threat.[1]
Figure 1: The degradation pathway showing how nucleophilic solvents (Nu-) attack the chloromethyl group, rendering the solubility data invalid due to chemical change.
Experimental Protocol: Determination of Solubility
Do not rely on visual inspection alone.[1] The following protocol ensures you measure the solubility of the intact molecule, not its degradation product.
Materials[1][2][5][6][7][8]
-
Analyte: 1-Benzyl-3-(chloromethyl)piperidine HCl.
-
Solvents: HPLC Grade (dried over molecular sieves for organics).
-
Detection: HPLC-UV (254 nm) or HPLC-MS.
Workflow (The "Shake-Flask" Method)
-
Preparation: Place 50 mg of analyte into a 2 mL HPLC vial.
-
Solvent Addition: Add 0.5 mL of the target solvent.[1]
-
Equilibration:
-
Stable Solvents (DCM, Toluene, MeCN): Agitate at 25°C for 24 hours.
-
Reactive Solvents (Water, MeOH, IPA):Modify Protocol. Agitate at 5°C for only 1 hour to minimize degradation, or measure "Kinetic Solubility" immediately.
-
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter.
-
Quantification: Dilute filtrate into a non-reactive mobile phase (e.g., MeCN/Water + 0.1% Formic Acid) and inject immediately.[1]
Figure 2: Decision tree for solubility determination, distinguishing between stable and reactive solvents to ensure data integrity.
Recommendations for Handling & Storage
Based on the solubility and stability profile, the following standard operating procedures (SOPs) are recommended:
-
Reaction Solvent: Use Dichloromethane (DCM) or Acetonitrile for reactions where the chloromethyl group must remain intact until the target nucleophile is introduced.
-
Recrystallization: Use Isopropanol (IPA) . While it is a secondary alcohol, steric hindrance makes it less reactive than methanol, and the solubility curve is steep (soluble hot, insoluble cold).[1] Limit heat exposure time.
-
Storage: Store as a solid under inert atmosphere (Argon/Nitrogen) at 2–8°C. Never store in solution, particularly not in methanol or water.
References
-
BenchChem. (2025).[1][2][4] Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. (Provides baseline data for piperidine solubility trends).
-
LookChem. (2025).[1] 1-Benzyl-4-(chloromethyl)piperidine hydrochloride physicochemical properties. (Source for the 4-isomer melting point and isopropanol recrystallization data).
-
Sigma-Aldrich. (2025).[1] Piperidine Hydrochloride Product Specification. (General salt solubility characteristics).
-
PubChem. (2025).[1][5] Compound Summary: 1-Benzyl-3-piperidone hydrochloride.[1][5][6] (Analogous structure solubility data).
Disclaimer: This guide is based on theoretical modeling and structural analog analysis.[1] Always perform a small-scale stability test before scaling up processes involving reactive alkyl halides.
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Benzyl-3-piperidone hydrochloride hydrate | C12H16ClNO | CID 3084924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Safety Data Sheet (SDS) and toxicity profile for 1-Benzyl-3-(chloromethyl)piperidine HCl
Topic: Safety Data Sheet (SDS) and Toxicity Profile for 1-Benzyl-3-(chloromethyl)piperidine HCl Content Type: Technical Safety Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and EHS Professionals
Executive Summary
1-Benzyl-3-(chloromethyl)piperidine hydrochloride is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, including acetylcholinesterase inhibitors and neuroactive ligands.[1] Its utility stems from the reactivity of the chloromethyl moiety, which serves as an electrophilic "handle" for further functionalization.
However, this same reactivity dictates its toxicity profile. As a nitrogen mustard-like alkylating agent, it possesses significant potential for nucleophilic attack on biological macromolecules (DNA, proteins). This guide moves beyond standard SDS listings to provide a mechanistic understanding of the compound's hazards, ensuring researchers can design self-validating safety protocols.
Chemical Identity & Characterization
| Parameter | Details |
| Chemical Name | This compound |
| CAS Number | 2103401-48-3 (HCl salt); 104778-58-7 (Free base/General) |
| Molecular Formula | C₁₃H₁₈ClN[1][2][3] · HCl |
| Molecular Weight | 260.20 g/mol |
| Appearance | White to off-white solid (hygroscopic) |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
| Structural Alert | Chloromethyl group (-CH₂Cl): Primary alkyl halide susceptible to Sₙ2 substitution. |
Hazard Identification & Risk Assessment
GHS Classification (Derived/Read-Across)
Note: While specific in vivo data for this isomer is limited, the following classification is derived from Structural Activity Relationship (SAR) analysis of analogous piperidines and benzyl chloride derivatives.
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
-
Germ Cell Mutagenicity: Suspected (Category 2). The chloromethyl moiety is a known structural alert for genotoxicity via DNA alkylation.
Mechanistic Toxicity: The Alkylation Pathway
The primary hazard is not merely irritation but alkylation . The carbon atom of the chloromethyl group is electron-deficient due to the inductive effect of the chlorine and the proximity to the piperidine ring.
Mechanism:
-
Electrophilic Character: The -CH₂Cl carbon acts as an electrophile.
-
Nucleophilic Attack: Biological nucleophiles (e.g., N7-guanine in DNA, -SH groups in cysteine) attack this carbon, displacing the chloride ion.
-
Consequence: This covalent modification can lead to DNA cross-linking (cytotoxicity) or miscoding (mutagenicity).
Figure 1: Mechanistic pathway of toxicity showing the potential for alkylation of biological targets versus detoxification.
Toxicological Profile
Acute Effects
-
Inhalation: Dust or aerosol inhalation causes severe irritation to the upper respiratory tract. The HCl salt can hydrolyze in moist mucous membranes to release hydrochloric acid, exacerbating tissue damage.
-
Dermal: Moderate to severe irritant. Permeation is enhanced by the lipophilic benzyl group, potentially facilitating systemic absorption.
-
Ocular: Corrosive potential. Contact can cause irreversible corneal damage if not rinsed immediately.
Chronic & Long-Term Risks
-
Sensitization: Reactive alkyl halides can act as haptens, binding to skin proteins to induce allergic contact dermatitis upon repeated exposure.
-
Carcinogenicity: While no specific bioassay exists for this isomer, benzyl chloride (a structural fragment) is a Group 2A carcinogen (IARC). Treat this compound as a potential carcinogen .
Safe Handling & Experimental Protocol
Engineering Controls
-
Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .
-
Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) where possible to prevent hydrolysis, which generates HCl gas and degrades the reagent.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving is mandatory.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.
-
-
Respiratory: If working outside a hood (not recommended) or with fine dust, use a P100/N95 respirator with acid gas cartridges.
-
Eye Protection: Chemical splash goggles. Face shield required if handling >5g quantities.
Self-Validating Deactivation Protocol
Do not dispose of active alkylating agents directly. You must validate their destruction.
Quenching Reagent: 10% Sodium Thiosulfate or 1M NaOH.
Protocol:
-
Dissolve: Dilute the reaction mixture or waste with a compatible solvent (e.g., isopropanol).
-
Treat: Add excess 10% Sodium Thiosulfate solution. The thiosulfate anion is a potent nucleophile that will rapidly displace the chloride, forming a non-toxic Bunte salt.
-
Validate: Check pH (should be neutral/basic). A simple TLC (Thin Layer Chromatography) comparison against the starting material can confirm the disappearance of the alkyl halide spot.
Figure 2: Operational workflow for safe handling, spill management, and waste disposal.
Emergency Response
| Scenario | Immediate Action |
| Eye Contact | Rinse cautiously with water for 15 minutes . Lift eyelids. Seek immediate medical attention. |
| Skin Contact | Brush off loose particles.[4] Wash with soap and water for 15 minutes. Discard contaminated clothing.[4][5] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |
| Ingestion | Do NOT induce vomiting (risk of corrosive damage to esophagus). Rinse mouth with water.[4] Call a poison center. |
| Fire | Use CO₂, dry chemical, or foam. Do not use water jet (may scatter material). Thermal decomposition produces HCl, NOₓ, and CO. |
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Environment: Hygroscopic. Store under Argon or Nitrogen in a tightly sealed container.
-
Incompatibilities: Strong oxidizing agents, strong bases (will cause polymerization or hydrolysis), and nucleophiles (amines, thiols).
References
-
Sigma-Aldrich. (2024). Product Specification: this compound.[1][6] Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13359663 (Related: 1-Benzyl-3-hydroxypiperidine). Link
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Benzyl chloride (Analogous toxicity data). Link
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Link
Sources
- 1. SciSupplies [scisupplies.eu]
- 2. 1-benzyl-3-(chloromethyl)piperidine(SALTDATA: HCl) | 104778-58-7 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 3-(3-Fluoro-benzyl)-piperidine | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-Benzyl-3-chloromethyl-piperidine, CasNo.104778-58-7 Hunan Longxianng Runhui Trading Co.,Ltd China (Mainland) [runhuichem.lookchem.com]
The Stability Dynamics of Piperidine Hydrochloride Salts: A Comprehensive Guide to Storage, Degradation, and Quality Control
Executive Summary
Piperidine hydrochloride (CAS 6091-44-7) is a ubiquitous pharmacophore core and critical building block in modern drug development, featuring prominently in active pharmaceutical ingredients (APIs) such as donepezil, paroxetine, and emerging PROTAC linkers. While the free base of piperidine is notoriously volatile and flammable, its conversion to the hydrochloride salt is often mistakenly assumed to confer absolute stability. As an application scientist, I have observed numerous formulation failures stemming from a misunderstanding of this salt's physicochemical boundaries. This whitepaper dissects the causality behind piperidine hydrochloride degradation and provides self-validating protocols for stability testing and storage.
Physicochemical Profiling & Degradation Causality
The transformation of piperidine into its hydrochloride salt mitigates volatility, yielding a crystalline solid with enhanced aqueous solubility. However, the chloride counterion introduces significant hygroscopicity, which acts as the primary vector for instability.
When the ambient relative humidity (RH) surpasses the critical relative humidity (CRH) of the salt, moisture sorption accelerates. This deliquescence is not merely a physical defect; moisture acts as a kinetic vector, mobilizing the API to react with micro-environmental impurities, such as trace peroxides in polymeric excipients. Furthermore, 1[1].
Table 1: Physicochemical Properties & Degradation Triggers
| Parameter | Characteristic / Threshold | Causality / Impact |
| Physical State | Solid (Crystalline) | Enhances handling and formulation viability over the volatile free base. |
| Hygroscopicity | High | Absorbs moisture, leading to deliquescence and increased mobility for chemical degradation. |
| Thermal Stability | Stable at Room Temp; Degrades >70°C | Thermal stress breaks bonds, releasing toxic HCl gas, carbon oxides, and nitrogen oxides (NOx)[1]. |
| Chemical Incompatibility | Strong oxidizing agents, mineral acids | Induces N-oxidation and rapid breakdown of the piperidine ring architecture[1]. |
Mechanistic Pathways of Degradation
Understanding how piperidine HCl degrades dictates how we store it. Incompatible excipients containing strong oxidizers will attack the secondary amine nitrogen, leading to N-oxidation. Meanwhile, high humidity environments lead to hydrolysis, especially when the piperidine ring is conjugated to complex functional groups (e.g., ester or amide linkages in PROTACs).
Mechanistic pathways of piperidine HCl degradation under environmental stress.
ICH Q1A Aligned Storage Protocols
To ensure the integrity of piperidine HCl, storage protocols must be strictly controlled and aligned with 2[2]. The material must be kept in tightly closed, dry, and well-ventilated areas to prevent moisture ingress.
Table 2: ICH Q1A Stability Testing & Storage Matrix
| Storage Condition | Temperature | Relative Humidity (RH) | Packaging & Handling Requirement |
| Long-Term (Standard) | 25°C ± 2°C | 60% ± 5% | 3[3]. |
| Accelerated | 40°C ± 2°C | 75% ± 5% | Double-bagged in LDPE with desiccants, placed in HDPE drums. |
| Complex Conjugates | -20°C | N/A (Sealed) | 4[4]. |
Self-Validating Forced Degradation Methodology
A stability protocol is only as reliable as its internal controls. To truly understand the stability boundaries of piperidine HCl in a formulation, we must subject it to forced degradation.
The following methodology incorporates a self-validating mass-balance approach . If the sum of the intact API and degradation products does not equal 100% (±2%) of the initial baseline concentration, the analytical method is flawed (indicating that degradants are either volatile, co-eluting, or invisible to the chosen UV wavelength).
Protocol: ICH Q1A(R2) Self-Validating Forced Degradation
Step 1: Baseline & Placebo Preparation
-
Action: Prepare a 100.0 µg/mL stock solution of piperidine HCl in ultrapure water. Concurrently, prepare a placebo matrix containing all formulation excipients without the API.
-
Causality: The placebo is critical for self-validation. It ensures that any chromatographic peaks observed during degradation are derived from the API and not from the thermal or oxidative breakdown of the excipients.
Step 2: Hydrolytic Stress (Acid/Base)
-
Action: Aliquot the stock solution and expose to 0.1 M HCl and 0.1 M NaOH. Incubate at 70°C for 48 hours.
-
Causality: Extreme pH combined with high thermal energy accelerates hydrolytic cleavage.[].
Step 3: Oxidative Stress
-
Action: Treat a separate aliquot with 3% H₂O₂ and store at room temperature for 7 days, protected from light.
-
Causality: The secondary amine nitrogen in the piperidine ring is highly susceptible to N-oxidation. We perform this at room temperature because heating peroxide solutions causes rapid, unrepresentative radical generation and volatilization of the stressor, leading to irreproducible results[].
Step 4: Neutralization (The Critical Step)
-
Action: Prior to injection, neutralize the acid and base stressed samples to pH 7.0 using equimolar NaOH or HCl.
-
Causality: Injecting extreme pH solutions directly into the HPLC system degrades the silica backbone of standard C18 columns. This causes retention time shifting, which destroys the chromatographic self-consistency required to accurately track degradant evolution.
Step 5: Chromatographic Analysis
-
Action: Analyze using HPLC-PDA coupled with Mass Spectrometry (MS). Calculate the mass balance.
-
Causality: PDA allows for the assessment of peak purity (ensuring no co-elution), while MS provides the molecular weight of the degradants, enabling the structural elucidation of the degradation pathway.
Self-validating ICH Q1A forced degradation workflow for piperidine HCl.
References
-
ResearchGate. "Stability-indicating high performance thin layer chromatography determination of Paroxetine hydrochloride." ResearchGate, 2025. URL:[Link]
Sources
Methodological & Application
Application Note: N-Alkylation Protocols Involving Chloromethyl Piperidine Derivatives
[1][2]
Executive Summary & Strategic Overview
Chloromethyl piperidine derivatives are bifunctional building blocks critical in the synthesis of muscarinic receptor antagonists, antihistamines, and neuroactive ligands. However, their dual reactivity profile—possessing both a nucleophilic secondary amine and an electrophilic alkyl chloride—presents a unique "Janus-faced" synthetic challenge.[1]
The Core Technical Dilemma:
-
Self-Alkylation (Dimerization): In the free-base form, the piperidine nitrogen can intermolecularly attack the chloromethyl group of a neighbor, leading to rapid polymerization.
-
Aziridinium Rearrangement: Specifically for 2-(chloromethyl)piperidine , deprotonation triggers an intramolecular cyclization to a bicyclic aziridinium ion.[1] Subsequent nucleophilic attack often leads to ring contraction (pyrrolidines) or expansion (azepines), destroying the piperidine pharmacophore.[1]
This guide provides protocols to decouple these reactivities, ensuring regioselective N-alkylation while preserving the chloromethyl integrity for downstream functionalization.
Critical Mechanistic Insight: The Aziridinium Trap
Before attempting any synthesis, one must identify the isomer in use. The stability profile changes drastically between the 2-, 3-, and 4-isomers.[1]
The 2-(Chloromethyl)piperidine Rearrangement
Unlike the 4-isomer, the 2-isomer is kinetically primed to form a bicyclic aziridinium intermediate upon neutralization of the HCl salt. This is a "silent killer" of yield and purity.
Figure 1: The thermodynamic instability of 2-(chloromethyl)piperidine free base leads to isomeric scrambling via aziridinium intermediates.[1]
Storage and Handling of Reagents
Standard: 4-(Chloromethyl)piperidine Hydrochloride (HCl salt).[1][2][3] Stability: High. The protonated amine prevents nucleophilic attack on the chloromethyl group. Risk: Never store the free base. Generate it in situ only.
| Parameter | Recommendation | Rationale |
| State | Solid HCl salt | Prevents intermolecular polymerization.[1] |
| Storage | -20°C, Desiccated | Hygroscopicity leads to hydrolysis (formation of hydroxymethyl impurity).[1] |
| Handling | Glovebox or N2 line | Vesicant properties (nitrogen mustard analog).[1] |
Experimental Protocols
Protocol A: N-Alkylation of the Piperidine Ring
Objective: Alkylate the secondary amine (N-H) with an external alkyl halide (
Materials
-
4-(Chloromethyl)piperidine HCl (1.0 equiv)[1]
-
Alkyl Halide (
or ) (1.1 equiv)[1] -
Base:
(3.0 equiv) - Avoid strong soluble bases like NaH to prevent elimination.[1] -
Additive: KI (0.1 equiv) - Optional Finkelstein catalyst.[1]
Step-by-Step Methodology
-
Suspension Prep: In a flame-dried round-bottom flask, suspend 4-(chloromethyl)piperidine HCl (1.0 equiv) and anhydrous powdered
(3.0 equiv) in MeCN (0.2 M concentration).-
Why: The heterogeneous base slowly releases the free amine, keeping its concentration low relative to the external alkyl halide, minimizing self-polymerization.
-
-
Reagent Addition: Add the external alkyl halide (
) dropwise at 0°C.-
Critical Control: If
is a chloride, add NaI or KI (0.1 equiv) to facilitate halogen exchange (Finkelstein reaction), making the electrophile more reactive than the substrate's own chloromethyl group.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate. Partition between EtOAc and saturated
.[5]-
Note: Avoid strong caustic washes (NaOH) which might hydrolyze the chloromethyl group to a hydroxymethyl group.
-
Protocol B: Using Chloromethyl Piperidine as an Electrophile
Objective: React the chloromethyl group with an external nucleophile (e.g., Thiol, Phenol, or Secondary Amine).[1] Prerequisite: The piperidine Nitrogen MUST be protected (e.g., N-Boc, N-Benzyl) or the reaction must be run in acidic media (uncommon).[1]
Materials
-
N-Boc-4-(chloromethyl)piperidine (1.0 equiv)[1]
-
Nucleophile (e.g., Thiophenol) (1.2 equiv)[1]
-
Base:
or DIPEA (2.0 equiv)[1] -
Solvent: DMF.[2]
Step-by-Step Methodology
-
Dissolution: Dissolve the Nucleophile in DMF (0.5 M).
-
Activation: Add Base (
) and stir for 15 min to generate the reactive anion (if using phenols/thiols). -
Coupling: Add N-Boc-4-(chloromethyl)piperidine.
-
Thermal Promotion: Heat to 60°C.
-
Why: The chloromethyl group on a piperidine ring is a "neopentyl-like" primary halide; it is sterically hindered compared to a simple ethyl chloride. Thermal energy is usually required.
-
-
Deprotection (Post-Reaction): Treat with TFA/DCM (1:1) to remove the Boc group and regenerate the piperidine amine.
Troubleshooting & Optimization Logic
Use the following decision tree to select reaction conditions based on your specific failure mode.
Figure 2: Logical workflow for troubleshooting common N-alkylation failure modes.[1]
Data Summary: Solvent Effects on 4-(Chloromethyl)piperidine Alkylation[1]
| Solvent | Dielectric Constant | Reaction Rate ( | Dimerization Risk | Recommended For |
| Acetonitrile | 37.5 | Moderate | Low | General N-alkylation |
| DMF | 36.7 | High | High | Sluggish electrophiles |
| Acetone | 20.7 | Low | Very Low | Highly reactive benzyl halides |
| Ethanol | 24.5 | Low | N/A | AVOID (Solvolysis risk) |
References
-
BenchChem. (2025).[1][2][5] An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. Retrieved from [1]
-
Morie, T., et al. (1996).[1] Ring expansion of nitrogen-containing chloromethylheteroalicycles via aziridinium intermediates. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [1]
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map and Substitution Protocols. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 429238, 4-(Chloromethyl)piperidine. Retrieved from [1]
-
D'hooghe, M., & Ha, H. J. (2016).[1][6] Synthesis of Azaheterocycles via Aziridinium Ions. Frontiers in Chemistry. Retrieved from [1]
Sources
Application Notes & Protocols: Leveraging 1-Benzyl-3-(chloromethyl)piperidine HCl in the Synthesis of Neuroactive Compounds
Introduction: The Piperidine Scaffold and the Strategic Value of 1-Benzyl-3-(chloromethyl)piperidine HCl
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be strategically functionalized to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] This is particularly true in the realm of neuroscience, where piperidine-containing molecules have shown significant efficacy as ligands for various G-protein coupled receptors (GPCRs) and transporters, including those for dopamine and serotonin.[5][6][7][8]
1-Benzyl-3-(chloromethyl)piperidine hydrochloride emerges as a highly valuable and versatile building block for the synthesis of these neuroactive compounds. Its utility stems from two key structural features: the reactive chloromethyl group at the 3-position and the N-benzyl protecting group. The chloromethyl moiety serves as a potent electrophile, readily undergoing nucleophilic substitution reactions to introduce a diverse range of functionalities.[9] Simultaneously, the N-benzyl group provides a stable and reliable means of protecting the piperidine nitrogen, which can be selectively removed under various conditions to allow for further derivatization.[10][11][12] This dual functionality allows for a modular and efficient approach to the synthesis of complex piperidine derivatives.
This guide provides a comprehensive overview of the synthetic utility of 1-Benzyl-3-(chloromethyl)piperidine HCl, offering detailed protocols for its application in the construction of neuroactive compound libraries. We will delve into the mechanistic rationale behind key transformations and provide practical, field-tested methodologies for researchers in drug discovery and development.
Core Synthetic Strategies and Mechanistic Considerations
The primary mode of reactivity for 1-Benzyl-3-(chloromethyl)piperidine HCl is the bimolecular nucleophilic substitution (SN2) reaction at the chloromethyl group.[9] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to a vast chemical space.
Diagram: General Reaction Scheme
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bivalent dopamine D2 receptor ligands: synthesis and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Solvent selection for coupling reactions with 1-Benzyl-3-(chloromethyl)piperidine hydrochloride
Optimizing Solvation Strategies for Couplings of 1-Benzyl-3-(chloromethyl)piperidine HCl
Executive Summary
1-Benzyl-3-(chloromethyl)piperidine hydrochloride represents a classic "bifunctional" challenge in medicinal chemistry. It contains a reactive electrophile (primary alkyl chloride) essential for coupling, yet it exists as a hydrochloride salt, which drastically alters its solubility profile compared to its free-base form.
This guide addresses the critical decision-making process for solvent selection. While dipolar aprotic solvents (DMF, DMSO) offer high reactivity by solvating cations and leaving anions "naked," they pose downstream processing challenges. Conversely, Phase Transfer Catalysis (PTC) offers a scalable, greener alternative that manages the salt form effectively without requiring a separate free-basing step.
The Physicochemical Challenge
The substrate presents a specific set of conflicting properties that dictate solvent choice:
-
The HCl Salt: The ionic lattice renders the molecule insoluble in non-polar organic solvents (DCM, Toluene, Hexanes) typically used for workups.
-
The Electrophile (
): The chloromethyl group is a primary alkyl halide. It reacts predominantly via the mechanism .[1] -
The Leaving Group: Chloride (
) is a moderate leaving group. It is significantly less reactive than bromide or iodide, often requiring thermal energy or catalytic activation (Finkelstein conditions) to drive the reaction to completion.
Solvation Mechanics: The "Naked Anion" Effect
In
-
Protic Solvents (MeOH, Water): Form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces reactivity.[2] Avoid for rate-critical couplings.
-
Dipolar Aprotic Solvents (DMF, DMSO): Effectively solvate the metal cation (e.g.,
from ) but poorly solvate the nucleophilic anion. This leaves the nucleophile "naked" and highly reactive.
Decision Matrix: Selecting the Right System
Use the following logic flow to determine the optimal protocol for your specific scale and downstream requirements.
Figure 1: Decision tree for selecting reaction conditions based on scale and environmental constraints.
Protocol A: Homogeneous Coupling (Discovery Scale)
Best for: High-throughput synthesis, difficult nucleophiles, and rapid kinetics. Mechanism: Dipolar aprotic solvation + Finkelstein activation.
The "Finkelstein" Boost
Since the substrate is a chloride, adding a catalytic amount of Potassium Iodide (KI) generates the corresponding alkyl iodide in situ. The iodide is a far superior leaving group (
Step-by-Step Procedure
-
Preparation: In a dry reaction vial, charge 1-Benzyl-3-(chloromethyl)piperidine HCl (1.0 equiv).
-
Base Addition: Add Cesium Carbonate (
) (2.5 equiv).-
Note: 1.0 eq is consumed neutralizing the HCl salt; 1.0 eq neutralizes the HCl generated during coupling; 0.5 eq ensures basicity.
-
-
Catalyst: Add Potassium Iodide (KI) (0.1 equiv).
-
Solvent: Add anhydrous DMF or DMSO (Concentration: 0.2 M). Stir for 10 min at RT to allow free-basing.
-
Nucleophile: Add the amine/phenol/thiol nucleophile (1.1 – 1.2 equiv).
-
Reaction: Heat to 60°C - 80°C . Monitor by LCMS.
-
Endpoint: Disappearance of the alkyl chloride (and the transient alkyl iodide).
-
-
Workup (Critical):
-
Dilute with EtOAc (5x reaction volume).
-
Wash with 5% LiCl (aq) or water (3x) to remove DMF.
-
Dry over
and concentrate.
-
Protocol B: Biphasic Phase Transfer Catalysis (Process Scale)
Best for: Gram-to-kilogram scale, green chemistry compliance, and simple workup. Mechanism: The catalyst shuttles the nucleophile from the aqueous phase into the organic phase where the electrophile resides.
The Mechanics of PTC
The 1-Benzyl-3-(chloromethyl)piperidine HCl is neutralized by the aqueous base, partitioning the free base into the organic layer (Toluene). The Phase Transfer Catalyst (Quaternary Ammonium Salt) forms an ion pair with the nucleophile (
Figure 2: Phase Transfer Catalysis (PTC) workflow. The HCl salt is neutralized at the interface, and the catalyst (
Step-by-Step Procedure
-
Biphasic Setup: In a reactor, charge 1-Benzyl-3-(chloromethyl)piperidine HCl (1.0 equiv) and Toluene (10 volumes).
-
Aqueous Base: Add a solution of 20% NaOH or saturated
(3.0 equiv). -
Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 – 0.1 equiv).
-
Alternative: Aliquat 336 (for strictly non-polar nucleophiles).
-
-
Nucleophile: Add the nucleophile (1.1 equiv).
-
Reaction: Heat to 90°C with vigorous stirring (high RPM is crucial to maximize interfacial surface area).
-
Workup:
-
Cool to RT. Stop stirring.
-
Discard the bottom aqueous layer (contains salts and spent catalyst).
-
Wash organic layer with water (1x).
-
The product is now in Toluene, ready for crystallization or evaporation.
-
Comparative Data & Solvent Guide
| Parameter | Protocol A (DMF/Finkelstein) | Protocol B (PTC Toluene) | Protocol C (Green/2-MeTHF) |
| Reaction Rate | Fast (< 4 hours) | Moderate (6-12 hours) | Moderate |
| Workup | Difficult (DMF removal) | Easy (Phase separation) | Easy |
| Green Score | Low (DMF is reprotoxic) | High (Toluene/Water) | Very High |
| Salt Tolerance | High (Solvates ions) | High (Neutralizes in situ) | Moderate |
| Cost | High (Cs2CO3, DMF disposal) | Low (NaOH, Toluene) | Moderate |
Expert Tip on Green Solvents: If DMF is restricted but PTC is too slow, use N-Butylpyrrolidinone (NBP) or 2-Methyltetrahydrofuran (2-MeTHF) at reflux. NBP is a non-reprotoxic alternative to NMP/DMF with similar solvation properties.
Safety & Stability (E-E-A-T)
-
Genotoxicity: As a primary alkyl chloride, 1-Benzyl-3-(chloromethyl)piperidine is a potential alkylating agent. It should be treated as a potential mutagen. All weighing should occur in a fume hood or glovebox.
-
Thermal Stability: The HCl salt is stable. However, the free base (generated in situ) can undergo slow dimerization (quaternization of the piperidine nitrogen on another molecule) if left in concentrated solution for days. Process the free base immediately.
-
Waste Disposal: Aqueous streams from Protocol A will contain DMF; do not mix with general aqueous waste. Protocol B streams are generally benign salts.
References
-
Solvent Effects in
Reactions: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. -
Finkelstein Reaction Mechanics: Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
- Phase Transfer Catalysis Guide: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
-
Green Solvent Selection: Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7.
-
Piperidine Coupling Protocols: Organic Syntheses, Coll. Vol. 10, p. 573 (2004); Vol. 79, p. 196 (2002). (General protocols for amine alkylation).
Microwave-Assisted Synthesis Featuring 1-Benzyl-3-(chloromethyl)piperidine Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles and protocols of microwave-assisted organic synthesis (MAOS), with a specific focus on the versatile building block, 1-Benzyl-3-(chloromethyl)piperidine hydrochloride. As a Senior Application Scientist, the aim is to deliver not just a set of instructions, but a deeper understanding of the underlying chemistry and technology, enabling researchers to innovate and optimize their synthetic strategies.
The Power of Microwave-Assisted Organic Synthesis (MAOS) in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The efficient synthesis of piperidine derivatives is therefore a critical endeavor in the development of new therapeutic agents. Traditional synthetic methods often rely on conventional heating, which can be slow and inefficient. Microwave-assisted organic synthesis has emerged as a powerful and green technology that significantly accelerates chemical reactions, often leading to higher yields and purer products.[2][3][4]
The fundamental principle of microwave heating lies in the direct interaction of microwaves with polar molecules in the reaction mixture.[2][3] This interaction, primarily through dipolar polarization and ionic conduction, results in rapid and uniform heating of the entire sample volume.[2][3][5] This is in stark contrast to conventional heating, which relies on the slower process of thermal conduction from the vessel walls to the reaction medium.[3] This efficient energy transfer can dramatically reduce reaction times from hours to minutes and can unlock reaction pathways that are inaccessible with traditional heating methods.[2]
Understanding the Reactivity of this compound
This compound is a valuable bifunctional reagent. The key to its utility lies in the reactivity of the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions. The chlorine atom acts as a good leaving group, making the adjacent methylene carbon susceptible to attack by a wide range of nucleophiles.
The hydrochloride salt form means the piperidine nitrogen is protonated. For reactions where the piperidine nitrogen itself is the intended nucleophile, a base is required for deprotonation. In reactions where an external nucleophile is used, a base is necessary to neutralize the hydrochloric acid generated during the course of the reaction, thereby preventing the protonation and deactivation of the nucleophile.[6]
Experimental Protocol: Microwave-Assisted N-Alkylation of a Secondary Amine
This protocol details a general procedure for the N-alkylation of a secondary amine with this compound using a dedicated microwave synthesizer.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
Reaction Scheme:
A representative N-alkylation reaction.
Procedure:
-
Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the secondary amine (1.2 mmol), and the base (2.5 mmol of K₂CO₃ or 2.0 mmol of DIPEA).
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) to the vial.
-
Vial Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature.
-
Quenching and Extraction: Quench the reaction mixture by pouring it into a beaker of cold water (50 mL). Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[1]
-
Solvent Removal and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired N-alkylated piperidine derivative.[1]
Quantitative Data Summary:
| Parameter | Value |
| 1-Benzyl-3-(chloromethyl)piperidine HCl | 1.0 mmol |
| Secondary Amine | 1.2 mmol |
| Base (K₂CO₃) | 2.5 mmol |
| Solvent (DMF) | 3-5 mL |
| Microwave Temperature | 120-150 °C |
| Reaction Time | 10-30 min |
| Expected Yield | 75-95% (product dependent) |
Experimental Workflow Diagram
A typical workflow for microwave-assisted synthesis.
Safety Considerations in Microwave Chemistry
While microwave synthesis is a powerful tool, it is imperative to adhere to strict safety protocols.
-
Dedicated Equipment: Only use microwave reactors specifically designed for laboratory use. Domestic microwave ovens lack the necessary safety features and are not built to withstand the pressures and chemical environments of synthetic reactions.[7][8]
-
Pressure Monitoring: Reactions in sealed vessels can generate significant pressure. Always use a microwave reactor equipped with pressure monitoring and control. Never heat sealed containers that could explode.[9]
-
Solvent Choice: Be mindful of the flammability of solvents. While many common organic solvents are suitable for microwave synthesis, proper ventilation is crucial.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and gloves.[8]
-
Superheating: Be aware of the potential for localized superheating, especially in viscous solutions or with inadequate stirring.[7]
-
Material Compatibility: Ensure that reaction vessels are made of microwave-transparent materials and are free from any defects.[8] Avoid using metallic objects or aluminum foil in the microwave cavity.[9][10]
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for the synthesis of piperidine derivatives. By understanding the principles of microwave heating and the reactivity of key building blocks like this compound, researchers can significantly streamline their synthetic workflows and accelerate the drug discovery process. Adherence to proper safety protocols is paramount to ensuring a safe and productive research environment.
References
-
Mondal, B., & Modak, A. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved from [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
- Brambilla, A., et al. (2016). Microwave Assisted Hydrogenation of Pyridinecarboxylates: a Convenient Access to Valuable Scaffolds for Diversity Oriented Synthesis. Tetrahedron.
-
Roy, K. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Retrieved from [Link]
-
Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Retrieved from [Link]
- New Jersey Institute of Technology. (n.d.). Safety Tips - Green Chemistry in Teaching Labo.
-
Patil, S., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org. Retrieved from [Link]
-
ResearchGate. (2026). Microwave-Assisted Synthesis of Some Novel Polyhydroxy Piperidine Compounds for Antiglycation Activity: In-Vitro and In-Silico Validation. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]
-
Khan, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. Retrieved from [Link]
-
Periyasami, G., et al. (2010). A facile microwave assisted green chemical synthesis of novel piperidino 2-thioxoimidazolidin-4-ones and their in vitro microbiological evaluation. Taylor & Francis Online. Retrieved from [Link]
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]
-
University of Leicester. (n.d.). INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Trade Science Inc. (2010). Microwave assisted synthesis and antibacterial activity of some piperidine containing pyrimidine imines and thiazolidinones. Retrieved from [Link]
-
Varma, R. S., & Namboodiri, V. V. (2001). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Retrieved from [Link]
-
QuickCompany. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]
-
Guérin, C., et al. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters. Retrieved from [Link]
-
Semantic Scholar. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Retrieved from [Link]
-
Carl ROTH. (n.d.). 1-Benzyl-4-(chloromethyl)piperidine hydrochloride, 2 g, CAS No. 67686-03-7. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-3-piperidone hydrochloride hydrate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. ijrpas.com [ijrpas.com]
- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Safety Considerations for Microwave Synthesis [cem.com]
- 8. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 9. Green Chemistry in Teaching Labo [web.njit.edu]
- 10. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation Reactions with 1-Benzyl-3-(chloromethyl)piperidine HCl
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 1-Benzyl-3-(chloromethyl)piperidine HCl in alkylation reactions. This guide is designed to provide in-depth, field-proven insights to troubleshoot common challenges and enhance reaction yields and purity. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, moving beyond a simple recitation of steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My alkylation reaction is sluggish or not proceeding to completion. What are the primary factors to investigate?
A1: A slow or incomplete reaction is a frequent challenge, often attributable to several key factors related to the nature of the SN2 reaction mechanism. The primary mode of reaction for 1-Benzyl-3-(chloromethyl)piperidine is a bimolecular nucleophilic substitution (SN2)[1]. Here’s a breakdown of the critical parameters to assess:
-
Inadequate Basicity: The starting material is a hydrochloride salt, meaning the piperidine nitrogen is protonated. For the alkylation to proceed, a base is essential to neutralize the HCl and deprotonate the nucleophile[1]. Weak or insufficient base will result in a low concentration of the active nucleophile.
-
Nucleophile Strength: The inherent reactivity of your nucleophile plays a significant role. Stronger nucleophiles will react more readily[1]. The general order of reactivity for common nucleophiles is R-S⁻ > R-O⁻ > R₂NH > R-NH₂ > H₂O[1]. If you are working with a weaker nucleophile, such as an aniline or an amide, more forcing conditions may be necessary[1].
-
Solvent Choice: The solvent has a profound impact on the reaction rate. For SN2 reactions, polar aprotic solvents are highly preferred. These solvents solvate the cation but leave the nucleophile relatively "naked" and more reactive[2]. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophilic carbon[3][4].
-
Temperature: While many alkylations with this reagent proceed at room temperature, sluggish reactions can often be accelerated by gentle heating, for instance, to 40-50 °C[1]. However, be mindful that excessive heat can promote side reactions.
Q2: I'm observing the formation of multiple products, including a suspected di-alkylated species. How can I improve selectivity for mono-alkylation?
A2: The formation of a di-alkylated or quaternary ammonium salt is a classic example of over-alkylation[5]. This occurs when the newly formed mono-alkylated product, which is also a nucleophile, reacts with another molecule of the alkylating agent.
Here are strategies to favor mono-alkylation:
-
Stoichiometry Control: Use a slight excess of the nucleophile (your amine, for example) relative to the 1-Benzyl-3-(chloromethyl)piperidine HCl. This ensures the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur[5][6].
-
Slow Addition of the Alkylating Agent: Adding the 1-Benzyl-3-(chloromethyl)piperidine HCl portion-wise or via a syringe pump over several hours is a highly effective technique[5][6]. This maintains a low concentration of the alkylating agent throughout the reaction, favoring its reaction with the more abundant primary nucleophile.
-
Choice of Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be advantageous. It will effectively neutralize the generated HCl without competing as a nucleophile in the reaction[6].
Q3: The reaction workup is complicated by the presence of unreacted starting materials and byproducts. What is a robust purification strategy?
A3: A clean workup and efficient purification are critical for obtaining a high-purity product. A multi-step approach is often necessary.
1. Initial Liquid-Liquid Extraction:
-
After the reaction is complete, the mixture is typically quenched with water.
-
To ensure your product, a tertiary amine, is in its free base form and thus soluble in organic solvents, the aqueous layer should be basified to a pH > 10 using a base like NaOH[7].
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane[1][7].
-
Combine the organic layers and wash with water and then brine to remove residual water and inorganic salts[1][7].
-
Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure[1][7].
2. Chromatographic Purification:
-
For removing closely related impurities, flash column chromatography on silica gel is the method of choice[1][7].
-
A gradient elution, starting with a non-polar mobile phase (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective for separating the desired product from starting materials and byproducts[7].
3. Recrystallization (if applicable):
-
If your final product is a solid, recrystallization can be an excellent final polishing step to achieve high purity[7]. This involves dissolving the compound in a minimum amount of a hot solvent and allowing it to cool slowly, promoting the formation of pure crystals[7].
Q4: My yield is consistently low despite the reaction going to completion. Could there be competing side reactions?
A4: Yes, several side reactions can consume your starting material or product, leading to lower yields.
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water at elevated temperatures or non-neutral pH, which would form 1-Benzyl-3-(hydroxymethyl)piperidine[1]. It is crucial to use anhydrous solvents and reagents.
-
Rearrangement: In some cases, particularly with certain nucleophiles, rearrangement to form N-benzylpyrrolidine derivatives can occur through the formation of a bicyclic aziridinium ion intermediate. This is an intramolecular cyclization followed by nucleophilic attack at a different carbon.
-
Elimination: Although less common for primary alkyl chlorides, elimination reactions can be promoted by strong, sterically hindered bases at elevated temperatures.
To mitigate these issues, ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) with dry solvents. If rearrangement is suspected, altering the solvent or temperature may influence the product distribution.
Experimental Protocols & Data
General Protocol for N-Alkylation of a Primary Amine
This protocol provides a starting point for the N-alkylation of a primary amine with 1-Benzyl-3-(chloromethyl)piperidine HCl, optimized to minimize common side reactions.
Materials:
-
Primary amine (1.0 eq)
-
1-Benzyl-3-(chloromethyl)piperidine HCl (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)[1]
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous DMF (5-10 mL per mmol of amine)[1].
-
Add anhydrous potassium carbonate (2.5 eq) to the solution[1].
-
Stir the suspension at room temperature for 30 minutes to ensure deprotonation of the amine[1].
-
Add 1-Benzyl-3-(chloromethyl)piperidine HCl (1.1 eq) portion-wise to the stirred suspension[1].
-
Allow the reaction to stir at room temperature overnight (12-18 hours)[1].
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1].
-
If the reaction is sluggish, it may be gently heated to 40-50 °C[1].
-
Upon completion, proceed with the aqueous workup and purification as described in Q3.
Data Summary: Solvent & Base Selection
The choice of solvent and base is critical for the success of the alkylation. The following table summarizes common choices and their rationale.
| Category | Reagent | Rationale | Potential Issues |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic; enhances nucleophile reactivity.[1][2] | High boiling points can make removal difficult. |
| THF | Less polar aprotic; good for moderately reactive nucleophiles. | May result in slower reaction rates. | |
| Ethanol, Methanol | Polar protic; can solvate and deactivate the nucleophile.[2][3] | Generally disfavored for SN2 reactions.[2] | |
| Base | K₂CO₃, Cs₂CO₃ | Inorganic, non-nucleophilic bases.[1][6] | Heterogeneous, may require vigorous stirring. |
| Triethylamine (Et₃N) | Organic, soluble base. | Can act as a nucleophile, leading to byproducts. | |
| DIPEA (Hünig's base) | Sterically hindered, non-nucleophilic organic base.[6] | More expensive than other bases. |
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in your alkylation reaction.
Caption: A decision-making diagram for troubleshooting alkylation reactions.
Reaction Mechanism Overview
This diagram illustrates the fundamental SN2 mechanism involved in the alkylation reaction.
Caption: The bimolecular nucleophilic substitution (SN2) mechanism.
References
-
1-Benzyl-4-chloromethylpiperidine: A Building Block in the Synthesis of Compounds of Pharmacological Interest. Synthesis. Available at: [Link]
-
SN2 Effect of Solvent. OpenOChem Learn. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
-
Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. QuickCompany. Available at: [Link]
-
Solvent Effects on Sn2 Reactions. YouTube. Available at: [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? Quora. Available at: [Link]
-
Analysis of solvent effect on SN2 reactions by different theoretical models. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Available at: [Link]
-
1-benzylpiperazine. Organic Syntheses Procedure. Available at: [Link]
-
The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]
-
Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry Europe. Available at: [Link]
Sources
Minimizing side reactions during the synthesis of 3-substituted piperidines
Technical Support Center: Advanced Synthesis of 3-Substituted Piperidines
Status: Online Operator: Senior Application Scientist (Pharma/Process Chem Division) Ticket Focus: Minimizing Side Reactions & Regiocontrol Case ID: PIP-3-SUB-OPT[1]
Introduction: The "Dead Zone" Challenge
Welcome to the technical support center. You are likely here because the 3-position of the piperidine ring is synthetically unforgiving. Unlike the C2 position (activated by the adjacent nitrogen) or the C4 position (sterically accessible), the C3 position is electronically deactivated and sterically ambiguous.[2]
This guide addresses the three most common "failure modes" reported by our user base:
-
Stereochemical Drift (Cis/Trans scrambling during hydrogenation).
-
Regioselectivity Failure (C2/C4 functionalization instead of C3).
-
Silent Racemization (Loss of enantiopurity via enamine intermediates).[1]
Knowledge Base Article #1: Troubleshooting Pyridine Hydrogenation
User Query: "I am hydrogenating a 3-substituted pyridine to get the cis-3-substituted piperidine. I’m seeing significant amounts of the trans-isomer and dimerized side products. Yield is stalling at 60%."
Root Cause Analysis
Hydrogenation of pyridines is not a simple saturation; it is a stepwise reduction involving partially reduced dihydropyridine and tetrahydropyridine intermediates.
-
The Side Reaction: Enamine-Imine Tautomerization . The partially reduced intermediate (enamine) can isomerize to the imine.[3] If this imine is protonated and reduced from the "wrong" face, you lose diastereocontrol.[1]
-
The Stalling: Catalyst Poisoning . The basic nitrogen of the product (piperidine) binds more strongly to the catalyst surface (Pd, Pt, or Rh) than the starting pyridine, choking the active sites.
Protocol: The "Acid-Scavenger" System
To fix this, you must decouple the reduction from the poisoning effect.
| Parameter | Recommendation | Mechanism of Action |
| Catalyst | Rh/C or Rh(III) oxide | Rhodium favors cis-addition more strictly than Pd, which allows for thermodynamic equilibration to the trans isomer. |
| Solvent System | Acetic Acid (AcOH) or MeOH/HCl | Critical: Protonating the product immediately upon formation prevents it from poisoning the catalyst. |
| Pressure | >50 bar (High Pressure) | Forces the reaction kinetics to outpace the rate of enamine-imine equilibration (racemization/epimerization). |
| Additive | Pyridinium Salt Pre-formation | Pre-methylating or benzylating the nitrogen (forming the pyridinium salt) activates the ring and prevents catalyst poisoning entirely. |
Self-Validating Checkpoint
-
The "H2 Uptake" Test: Do not rely on time. Monitor H2 consumption. If uptake plateaus at 2.0 equivalents (instead of 3.0), you have stalled at the tetrahydropyridine stage.
-
Action: Add 5 mol% fresh catalyst and increase acidity. Do not heat, as heat promotes thermodynamic equilibration to the unwanted trans isomer.[1]
Knowledge Base Article #2: C-H Functionalization (Avoiding C2/C4)
User Query: "I am trying to install an aryl group at C3 using Pd-catalyzed C-H activation. I am getting a 4:1 mixture of C2:C3 products. How do I reverse this selectivity?"
Root Cause Analysis
The C2 position is the "kinetic trap." The nitrogen atom acts as a directing group, guiding the palladium to the adjacent C2-H bond (formation of a 5-membered palladacycle). To hit C3, you must mechanically block C2 or use a "Transient Directing Group" (TDG) that reaches further.[1][4]
Expert Solution: The "Remote Reach" Protocol
You cannot rely on the native amine. You must use a directing group strategy.[1]
-
Block C2: If your synthesis allows, place a temporary blocking group (e.g., Cl or Me) at C2, then remove it later (dehalogenation).[1][4]
-
The C3-Directing Auxiliary: Use a carboxylic acid or amide at C3 (if present) to direct functionalization.
-
Transient Directing Groups (TDG): If starting with a ketone/aldehyde, use a glycine-based ligand that forms a transient imine, directing Pd to the C3 position via a specific geometric constraint.[1]
Visualizing the Selectivity Pathway
Figure 1: Decision matrix for overcoming the innate C2-selectivity of piperidine C-H activation. Note that standard conditions almost invariably lead to C2 side products.
Knowledge Base Article #3: The "Silent" Racemization
User Query: "My chiral HPLC shows my enantiomeric excess (ee) dropped from 99% to 75% after the N-protection step. I used standard Boc-anhydride conditions. What happened?"
Root Cause Analysis
This is a classic issue with 3-substituted piperidines. The C3 proton is vinylogously acidic if there is an electron-withdrawing group (EWG) or if the nitrogen is oxidized/acylated.
-
The Mechanism: Under basic conditions (e.g., Et3N used with Boc2O), the base can deprotonate C3 (if activated) or promote enamine formation .[1][4] The enamine is planar; when it tautomerizes back, stereochemistry is scrambled.[1]
Troubleshooting Table: Protecting Group Integrity
| Condition | Risk Level | Preventative Measure |
| Boc2O + Et3N (RT) | High | Switch to Boc2O + NaHCO3 (aq) or K2CO3 in THF/Water. Biphasic systems often suppress enolization.[1] |
| Fmoc-Cl + Piperidine | Critical | Fmoc removal uses piperidine, but installing it on a piperidine ring requires care.[1][4] Use Fmoc-OSu instead of Fmoc-Cl to avoid HCl generation which requires strong base neutralization. |
| Temperature | Medium | Perform all protection steps at 0°C . Racemization activation energy is often accessible at 25°C but suppressed at 0°C. |
FAQ: Rapid Fire Troubleshooting
Q: I see a "dimer" peak in my LCMS (M+ mass is double my product). A: This is likely reductive amination of your product with itself.
-
Fix: If hydrogenating, your concentration is too high.[1][4] Dilute to 0.05 M. If doing reductive amination, ensure the imine is fully formed (use Ti(OiPr)4) before adding the reducing agent (NaBH4).
Q: Can I use PtO2 (Adams' Catalyst)? A: Yes, but be careful.[1][4] PtO2 is prone to dehalogenation .[1] If your 3-substituent contains a Cl, Br, or I, PtO2 will strip it off.[1][4] Use Rh/C or add a poison like V2O5 to suppress dehalogenation.[1]
Q: My 3-fluoropiperidine is eliminating HF. A: The "Push-Pull" effect. The nitrogen lone pair pushes, and the fluorine pulls, creating a double bond (enamine).[4]
-
Fix: Keep the nitrogen protonated (salt form) or acylated (Boc/Cbz) at all times. Never handle 3-fluoropiperidine as a free base for extended periods.[1]
Summary of Recommended Workflow
To ensure the highest fidelity in synthesizing 3-substituted piperidines, adopt this logic flow:
Figure 2: Logical workflow for selecting the correct hydrogenation conditions to minimize side reactions.
References
-
Glorius, F., et al. (2004).[1][4] "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link[1][4]
-
Hartwig, J. F., et al. (2006).[1][4][5] "Iridium-Catalyzed C-H Activation of Piperidines." Journal of the American Chemical Society. Link[1][4]
-
Yu, J.-Q., et al. (2016).[1][4] "Ligand-Promoted C3-Selective C-H Activation of Piperidines." Science. Link[1][4]
-
Charette, A. B., et al. (2010).[1][4] "Stereoselective Synthesis of 3-Substituted Piperidines via Pyridinium Salts." Journal of Organic Chemistry. Link[1][4]
-
Stahl, S. S., et al. (2013).[1][4] "Regioselective Oxidation of Piperidines." Chemical Reviews. Link[1][4]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine synthesis [organic-chemistry.org]
Purification techniques for crude 1-Benzyl-3-(chloromethyl)piperidine reaction mixtures
Topic: Purification & Handling of Crude 1-Benzyl-3-(chloromethyl)piperidine Mixtures Document ID: TSC-2025-BCMP-01 Status: Active / High Priority (Stability Risk)[1]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your crude reaction mixture of 1-Benzyl-3-(chloromethyl)piperidine is showing signs of degradation (tarring, loss of yield) or you are unsure how to isolate the product from the chlorinating agents (e.g., SOCl₂, POCl₃).
Critical Warning: This compound belongs to the class of nitrogen mustard analogs . The beta-chloroamine motif (relative to the nitrogen) makes it a potent alkylating agent. It is capable of intramolecular cyclization to form a highly reactive azetidinium ion , which leads to rapid decomposition and potential toxicity.
Module 1: Stability & The "Hidden" Decomposition
User Question: "My TLC looked clean initially, but after rotary evaporation, the oil turned into a black tar. What happened?"
Technical Diagnosis: You have likely triggered the Azetidinium Instability Cycle . In the free-base form, the piperidine nitrogen lone pair is nucleophilic.[1] It attacks the electrophilic carbon of the chloromethyl group (intramolecular S_N2), displacing the chloride. This forms a strained, highly reactive bicyclic azetidinium salt. This intermediate then reacts promiscuously with any nucleophile present (water, silica gel, or another molecule of itself), leading to polymerization.
The Solution:
-
Rule 1: Never store the free base for more than 30 minutes, and never at temperatures >0°C.
-
Rule 2: Keep the nitrogen protonated (acidic pH) whenever possible. The protonated nitrogen (
) has no lone pair and cannot cyclize.
Visualization: The Azetidinium Trap
Caption: The protonated salt is the only stable form.[1] Basification triggers rapid cyclization to the reactive azetidinium ion.
Module 2: Reaction Workup (The "Cold & Fast" Protocol)
User Question: "How do I remove excess Thionyl Chloride (SOCl₂) without degrading my product?"
Protocol: Do not attempt a standard aqueous workup immediately. Thionyl chloride reacts violently with water, generating heat and HCl gas, which can degrade your product if uncontrolled.[1]
Step-by-Step Guide:
| Step | Action | Technical Rationale |
| 1 | Evaporation | Remove bulk SOCl₂ and solvent (Toluene/DCM) via rotary evaporation at <40°C .[1] Use a high-efficiency vacuum trap.[1] |
| 2 | Azeotropic Drying | Add dry Toluene (2x volume) and re-evaporate. Repeat twice. This removes trace SOCl₂ and HCl gas. |
| 3 | The "Cold" Quench | Dissolve residue in DCM. Cool to 0°C . Slowly add saturated NaHCO₃ (Sodium Bicarbonate). |
| 4 | Rapid Extraction | Do not let this sit. Shake vigorously. Separate layers immediately. |
| 5 | Re-Acidification | Dry the organic layer (MgSO₄) quickly. Filter. Immediately treat with HCl (gas or ethereal) to reform the stable salt. |
Module 3: Purification Techniques
Technique A: Crystallization (Recommended)
User Question: "Can I purify this without running a column?"
Answer: Yes, and you should. Crystallization of the Hydrochloride (HCl) salt is the gold standard for this compound. It avoids the stability issues of the free base.
Protocol:
-
Solvent System: Dissolve the crude HCl salt in a minimum amount of hot Ethanol (EtOH) or Isopropanol (IPA) .
-
Anti-Solvent: Slowly add Diethyl Ether or Ethyl Acetate until turbidity (cloudiness) persists.
-
Crystallization: Cool slowly to room temperature, then to 4°C.
-
Filtration: Filter the white crystals under nitrogen (the salt can be hygroscopic).
Technique B: Chromatography (High Risk - Advanced Users Only)
User Question: "Crystallization failed. I must run a column. Why is my product streaking?"
Diagnosis: Standard Silica Gel is slightly acidic. This protonates the amine, causing it to stick (tailing). Furthermore, the residence time on the column allows the free base to cyclize into the azetidinium ion, which then reacts with the silanols (Si-OH) on the silica, permanently binding your product to the column.[1]
The "Basified Silica" Protocol: If you must use chromatography, you must deactivate the silica and keep the amine free (but move it fast).
-
Pre-treat Silica: Slurry the silica gel in Mobile Phase + 1% Triethylamine (TEA) or 1% Ammonia .
-
Mobile Phase: DCM / Methanol (95:5) + 0.5% TEA.
-
Speed: Use "Flash" chromatography literally—run it fast.
-
Immediate Salt Formation: Collect fractions into flasks already containing a few drops of HCl in Dioxane/Ether to immediately quench the reactive amine.
Module 4: Troubleshooting FAQ
Q: I see a new spot on TLC that doesn't move (Baseline). What is it? A: This is likely the hydrolyzed alcohol (1-benzyl-3-hydroxymethylpiperidine) or the quaternary ammonium salt (dimer).[1] If moisture entered your reaction, the chloride hydrolyzed back to the alcohol. If you heated the free base, it dimerized.
Q: My product is an oil, not a solid. How do I solidify it? A: Chloromethyl piperidines often form "oils" if trace solvent or impurities remain.
-
Fix: Dissolve the oil in minimal dry DCM. Add 2.0 equivalents of 2M HCl in Diethyl Ether dropwise with vigorous stirring. The HCl salt should precipitate as a white solid. If it oils out again, scratch the glass with a spatula to induce nucleation or use a seed crystal.
Q: Is this compound dangerous? A: YES. Treat it as a vesicant (blistering agent).
-
Mechanism: The azetidinium ion alkylates DNA and proteins (similar to Mustard Gas).
-
PPE: Double nitrile gloves, lab coat, and work exclusively in a fume hood. Neutralize all glassware with a dilute NaOH solution before removing from the hood.
Visual Workflow: The "Golden Path" to Purity
Caption: Path A is preferred for stability. Path B requires strict pH control to prevent decomposition.[1]
References
-
Mechanism of Azetidinium Formation
- Title: Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isol
- Source: D-NB.
-
URL:[Link]
- Title: Process for producing purified piperidine derivative (Patent WO2002085858A1).
- Title: Preparation of chloromethylpyridine hydrochlorides (Patent US5942625A).
-
Safety & Alkylation Potential
-
Title: Nitrogen Mustards and Aziridinium Ions: Structural Factors Affecting Reactivity.
- Source:Chemical Reviews (General Reference for Nitrogen Mustard Mechanism).
- Note: While a direct URL to a specific open-access paper is variable, the mechanism described in Reference 1 covers the specific 3-chloropiperidine kinetics.
-
Sources
Troubleshooting low reactivity of chloromethyl group in piperidine derivatives
Ticket ID: #CP-SN2-001 Subject: Troubleshooting low yields/reactivity in nucleophilic substitution of chloromethyl piperidines. Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Logic Tree
Before modifying your synthesis, use this flowchart to identify the specific bottleneck in your reaction.
Figure 1: Diagnostic logic flow for identifying reactivity bottlenecks in piperidine alkylations.
The "Why": Mechanistic FAQs
Q1: Why is my 2-(chloromethyl)piperidine derivative almost completely inert compared to the 4-isomer?
The "Boc-Wall" Effect. If you are using an N-protected derivative (e.g., N-Boc-2-chloromethylpiperidine), the lack of reactivity is primarily steric , not electronic.
-
Rotameric Locking: The tert-butyl carbamate group is bulky. To minimize A(1,3) strain, the Boc group often adopts a conformation that shields the C2 position.
-
Backside Attack Blockade: SN2 reactions require the nucleophile to approach 180° opposite the C-Cl bond. At the C2 position, the N-protecting group and the ring methylene groups create a "steric cone" that blocks this trajectory.
-
Solution: You cannot change the physics of the C-Cl bond, but you can change the leaving group to Iodide (I⁻), which has a longer bond length and is a better leaving group, effectively lowering the activation energy (
).
Q2: I see the starting material disappear, but I don't get the product. Where is it going?
The Aziridinium Trap. Even with a protecting group (like Benzyl), the nitrogen lone pair may still be nucleophilic enough to attack the chloromethyl group intramolecularly.
-
Mechanism: The nitrogen attacks the adjacent CH₂-Cl carbon.
-
Intermediate: A bicyclic aziridinium ion forms [1].
-
Fate: This unstable intermediate reacts with trace water (forming the alcohol) or the solvent, leading to complex mixtures rather than your desired alkylation.
-
Prevention: Ensure you are using electron-withdrawing protecting groups (Boc, Cbz, Tosyl) rather than electron-donating ones (Benzyl, Methyl) to deactivate the nitrogen lone pair [2].
The "How": Troubleshooting Protocols
Protocol A: The Finkelstein "Turbo" Boost
If your reaction is sluggish (SM remaining after 24h), the Chloride leaving group is likely the bottleneck. Chloride is a mediocre leaving group (
The Fix: Generate the Iodide in situ.
-
Solvent: Switch to Acetone (if reactants are soluble) or Butanone (MEK) (for higher boiling point). If using DMF, add the salt directly.
-
Additive: Add 0.5 - 1.0 equiv of Sodium Iodide (NaI) .
-
Mechanism:
The reaction is driven forward because NaCl is insoluble in acetone/MEK and precipitates out.[1] The resulting alkyl iodide reacts ~100-1000x faster with your nucleophile [3].
Step-by-Step:
-
Dissolve substrate in Acetone or MEK (0.1 M).
-
Add NaI (1.0 equiv) and stir at RT for 1 hour. Look for a fine white precipitate (NaCl).
-
Add your nucleophile and base (e.g.,
).[2] -
Heat to reflux.[3]
Protocol B: The "Nuclear Option" (Tosylation)
If the chloromethyl group is permanently stalled (common at the hindered C2 position), stop trying to force the chloride to react.
-
Hydrolysis: Convert R-CH₂-Cl
R-CH₂-OH (refux in water/dioxane with NaOH). -
Activation: React the alcohol with p-Toluenesulfonyl chloride (TsCl) or Mesyl Chloride (MsCl) .
-
Substitution: The Tosylate (OTs) is a "super" leaving group and extends further from the ring, reducing steric clash during the nucleophile's approach.
Visualizing the Aziridinium Trap
This side reaction is the most common cause of "missing mass balance" in these syntheses.
Figure 2: Mechanism of aziridinium formation. Note that electron-withdrawing groups (Boc/Cbz) prevent the initial attack (Step 1).
Reference Data
Table 1: Solvent Selection for SN2 on Piperidines
Dielectric constant (
| Solvent | Suitability | Notes | |
| Acetone | 20.7 | High (Finkelstein) | Excellent for NaI exchange; low boiling point (56°C). |
| DMF | 36.7 | High | Standard for SN2; difficult to remove. |
| DMSO | 46.7 | Very High | Maximum acceleration; use for very unreactive substrates. |
| THF | 7.5 | Low | Too non-polar for difficult SN2; reaction will be slow. |
Table 2: Leaving Group Relative Rates
Approximate relative reaction rates for alkylation.
| Leaving Group | Relative Rate ( | Comment |
| -Cl (Chloride) | 1 | Baseline. Often requires heat. |
| -Br (Bromide) | ~50 | Good balance of stability/reactivity. |
| -I (Iodide) | ~100 | Excellent. Generated in situ via Finkelstein. |
| -OTs (Tosylate) | ~500 | Superior. Reduces steric sensitivity. |
References
-
Cossy, J., et al. (2009). Ring Expansion of Prolyl Derivatives via Aziridinium Intermediates. Comprehensive Organic Synthesis II. Link
-
Stanković, S., et al. (2012).[4] Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews.[4] Link
-
Bordwell, F. G., et al. (1951). The Mechanism of the Reaction of Alkyl Halides with Sodium Iodide in Acetone. Journal of the American Chemical Society. Link
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Link
Sources
Preventing hydrolysis of chloromethyl moiety during aqueous workups
Topic: Preventing Hydrolysis of Chloromethyl Moiety During Aqueous Workups Doc ID: TSC-ORG-042 Last Updated: 2026-02-26
The Mechanistic Hazard: Why Your Moiety is Disappearing
Executive Summary: The chloromethyl group (
The Hydrolysis Pathway
In an aqueous environment, the degradation follows two primary pathways depending on the substrate structure:
-
Direct Nucleophilic Attack (
): Water or Hydroxide ions attack the methylene carbon, displacing chloride. -
Ionization (
): Common in benzylic or heterocyclic systems (e.g., 2-chloromethylpyridine) where the carbocation intermediate is resonance-stabilized.
Critical Variable: pH.
-
Acidic/Neutral (pH < 7): Water is the nucleophile. The reaction is slower but still significant over time.
-
Basic (pH > 8): Hydroxide (
) is the nucleophile. The rate of hydrolysis increases exponentially because is a significantly stronger nucleophile than .
Figure 1: Mechanistic pathway of chloromethyl hydrolysis highlighting the critical risk of basic pH.
Troubleshooting Guide: Diagnosis & Immediate Fixes
| Symptom | Probable Cause | Immediate Corrective Action |
| Low Yield & Polar Spot on TLC | Hydrolysis to alcohol ( | Stop Aqueous Wash. Switch to "Non-Aqueous Isolation" (Protocol B) immediately. |
| Emulsion during Extraction | Amphiphilic character of the hydrolysis product or surfactants generated in situ. | Add Saturated Brine. The high ionic strength "salts out" organics and reduces water activity. Centrifuge if possible. |
| Gas Evolution (Bubbling) | Acid chloride or reactive intermediate hydrolyzing to release HCl/CO2. | Keep Cold (< 5°C). Do not seal the vessel. Neutralize carefully with solid bicarbonate, not solution, if possible. |
| Product decomposes on Silica | Acidity of silica gel promotes ionization/degradation. | Deactivate Silica. Pre-treat column with 1% |
Optimized Protocols
Note: These protocols are designed to be self-validating. You must check parameters (Temp/pH) at specific checkpoints.
Protocol A: The "Cold & Salty" Aqueous Workup
Best for: Lipophilic chloromethyl compounds that require removal of inorganic salts.
-
Preparation: Pre-cool all solvents (Extraction solvent, Water, Brine) to 0–4°C on ice.
-
Quench:
-
Place reaction vessel in an ice bath.
-
Validation Step: Measure internal temp. Ensure
. -
Quench with Saturated Ammonium Chloride (
) or dilute acid (if product tolerates acid). Never use water or basic solutions (NaHCO3) as the first quench.
-
-
Extraction:
-
Add cold organic solvent (DCM or EtOAc).
-
Agitate quickly (30–60 seconds). Do not let layers sit.[1]
-
Phase Separation: Separate layers immediately.
-
-
The "Dry" Wash:
-
Wash the organic layer once with cold Saturated Brine .[1]
-
Why? Brine reduces the chemical activity of water, slowing hydrolysis kinetics [1].
-
-
Drying:
-
Dry over anhydrous
(Sodium Sulfate) or .[1] -
Constraint: Filter within 10 minutes.
is slightly acidic; prolonged exposure can degrade sensitive substrates.
-
-
Concentration:
-
Rotary evaporate with bath temp
.
-
Protocol B: The "Non-Aqueous" Isolation (Gold Standard)
Best for: Highly labile chloromethyl ketones, benzyl chlorides, or heteroaryl chloromethyls (e.g., 2-chloromethylpyridine).
-
Precipitation (Trituration):
-
If the reaction solvent is non-polar (e.g., Hexane/Ether), cool to -20°C to precipitate the product or inorganic byproducts.
-
Filter through a fritted funnel under inert gas.
-
-
Filtration Purification:
-
Dilute reaction mixture with anhydrous Ether or DCM.
-
Pass through a pad of Celite (to remove metal salts) or a short plug of Neutral Alumina .
-
Avoid: Silica gel (too acidic) or Basic Alumina (promotes hydrolysis).
-
-
Evaporation:
-
Concentrate under high vacuum without heating.
-
Decision Logic: Selecting the Right Workflow
Use this logic gate to determine the safest isolation method for your specific molecule.
Figure 2: Decision tree for selecting the appropriate workup protocol based on substrate stability.
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Bicarbonate (
-
Better Alternative: Use a phosphate buffer at pH 6.0–7.0 or quench with water/brine and rely on the organic solvent to dilute the acid, then remove acid traces via a solid scavenger (e.g., solid
added to the organic phase after separation, then filtered).
Q: My chloromethyl ketone decomposes even in the freezer. How should I store it? A: These compounds are often autocatalytic. As they decompose, they release HCl, which catalyzes further degradation.
-
Solution: Store at -20°C or -80°C in a matrix of anhydrous solvent (like dry DCM or Toluene) rather than neat oil. If storing neat, add a stabilizer like acid-washed copper wire or store over a few granules of anhydrous
(if not base-sensitive) to scavenge trace HCl [2].
Q: I see a new spot on TLC that isn't the alcohol. What is it? A: If you are using acetone or alcohols as solvents, you may be forming the Finkelstein product (iodide/bromide exchange) or an ether/ketal. Chloromethyl groups can also dimerize (Wurtz-type coupling) in the presence of certain metals. Ensure all glassware is free of residual metal catalysts.
References
-
Tanabe, K. (1965).[2] The Mechanism of the Hydrolysis of Benzyl Chloride. Journal of the Research Institute for Catalysis, Hokkaido University.[2][3][4] Retrieved from [Link]
-
National Institutes of Health (NIH). (2004). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. PubMed. Retrieved from [Link]
-
Beilstein Journals. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]
Sources
Validation & Comparative
Technical Guide: 1H and 13C NMR Spectral Analysis of 1-Benzyl-3-(chloromethyl)piperidine Hydrochloride
[1][2]
Executive Summary
1-Benzyl-3-(chloromethyl)piperidine hydrochloride is a critical pharmacophore and intermediate, frequently employed in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil derivatives) and monoamine transporter ligands.[1][2][3]
This guide provides a comparative spectral analysis designed for structural validation. Unlike standard data sheets, this document focuses on distinguishing the target HCl salt from its free base form and its synthetic precursor (the alcohol) . It addresses the common challenge of signal overlap in piperidine derivatives by highlighting diagnostic chemical shift changes driven by nitrogen protonation and chlorination.[2]
Part 1: Structural Context & Mechanistic Insight[2]
The Protonation Effect (HCl vs. Free Base)
In the hydrochloride salt, the protonation of the piperidine nitrogen introduces a positive charge (
The Chlorination Verification (Cl vs. OH)
The transformation from the precursor 1-benzyl-3-(hydroxymethyl)piperidine to the target chloromethyl analog is best monitored via 13C NMR .[1] The substitution of the hydroxyl group (electronegative oxygen) with chlorine results in a diagnostic upfield shift of the methylene carbon, providing a definitive "Go/No-Go" signal for reaction completion.[2]
Diagram 1: Structural Numbering & Analysis Workflow
Caption: Workflow for synthesis and spectral validation, highlighting the critical NMR checkpoints for confirming chlorination and salt formation.
Part 2: 1H NMR Comparative Analysis
Experimental Parameters
-
Solvent: DMSO-d6 (Recommended for HCl salt to visualize
); (Recommended for Free Base).[1][2][3] -
Frequency: 400 MHz or higher recommended due to multiplet overlap in the 1.5–3.0 ppm region.[2]
-
Reference: TMS (
0.00 ppm).
Comparative Data Table: HCl Salt vs. Free Base
Note: Values are chemically consistent estimates based on piperidine pharmacophore standards and precursor data.
| Assignment (See Structure) | Target: HCl Salt ( | Alternative: Free Base ( | Diagnostic Note |
| 10.5 - 11.2 (br s) | Absent | Confirms salt formation.[1][2][3] Broad peak, exchanges with | |
| Ar-H (Phenyl) | 7.40 - 7.65 (m, 5H) | 7.20 - 7.35 (m, 5H) | Aromatic ring is slightly deshielded in the salt form.[1][2][3] |
| Benzylic | 4.25 - 4.45 (d/br s) | 3.45 - 3.55 (s) | CRITICAL: Massive downfield shift (~0.8 ppm) in HCl salt due to |
| Chloromethyl (- | 3.65 - 3.85 (m, 2H) | 3.40 - 3.50 (d, 2H) | Often overlaps with ring protons.[1][2][3] Look for integration of 2H. |
| H-2 (Ring | 3.30 - 3.50 (m) | 2.80 - 2.95 (m) | Significant deshielding in salt.[1][2] |
| H-6 (Ring | 2.90 - 3.20 (m) | 2.70 - 2.85 (m) | Broadens significantly in the salt form.[1][2] |
| H-3, H-4, H-5 (Ring) | 1.60 - 2.40 (complex m) | 1.50 - 2.10 (m) | The "piperidine hump."[1][2] Integration is key here. |
Spectral Interpretation Guide
-
The Benzylic Shift: In the free base, the benzylic protons appear as a sharp singlet near 3.5 ppm.[2] In the HCl salt, this signal shifts dramatically to ~4.3 ppm and often splits into an AB quartet or broadens due to the chiral center at C-3 and restricted rotation caused by the bulky, charged nitrogen.[2]
-
Impurity Watch (The Alcohol): If the starting material (1-benzyl-3-hydroxymethylpiperidine) is present, you will see a methylene signal (
) very close to the chloromethyl signal.[1][2] 1H NMR is often insufficient to distinguish these clearly if the peaks overlap.[2] Action: Move to 13C NMR.
Part 3: 13C NMR Comparative Analysis[2]
Experimental Parameters
-
Solvent: DMSO-d6 or
.[1] -
Decoupling: Proton-decoupled.
Comparative Data Table: Chloromethyl vs. Hydroxymethyl (Precursor)
This is the most reliable method to confirm the success of the chlorination reaction.[2]
| Carbon Position | Target: Chloromethyl (- | Impurity: Hydroxymethyl (- | Shift Difference ( |
| - | 45.0 - 48.0 ppm | 62.0 - 65.0 ppm | ~17 ppm Upfield Shift |
| Benzylic Carbon | 60.0 - 62.0 ppm | 62.0 - 63.0 ppm | Minimal change.[1][2] |
| Piperidine C-3 (Methine) | 38.0 - 40.0 ppm | 38.0 - 40.0 ppm | Minimal change.[1] |
| Aromatic Carbons | 128.0 - 132.0 ppm | 127.0 - 129.0 ppm | Standard aromatic region.[1] |
Diagram 2: Signal Pathway & Causality
Caption: Mechanistic explanation of spectral shifts. The 13C shift confirms chemical substitution; the 1H shift confirms salt formation.[2]
Part 4: Detailed Experimental Protocol
Protocol 1: NMR Sample Preparation for HCl Salts
Challenge: HCl salts often have poor solubility in
-
Primary Method (Characterization): Dissolve ~10 mg of the HCl salt in 0.6 mL of DMSO-d6 . This ensures the salt is fully soluble and the exchangeable
proton is usually visible as a broad singlet >10 ppm.[2] -
Secondary Method (Free Base Comparison):
-
Place 10 mg of the HCl salt in a vial.
-
Add 1 mL of
and 0.5 mL of 1M NaOH (aq). -
Shake vigorously for 1 minute (extraction in vial).
-
Allow layers to separate.[1]
-
Pipette the bottom organic layer (
) through a small plug of anhydrous directly into the NMR tube.[2][3] -
Result: This generates the Free Base spectrum in situ for direct comparison.[2]
-
Protocol 2: Distinguishing Impurities
If the 13C spectrum shows a peak at 64 ppm , the reaction is incomplete (Alcohol present).[2][3]
If the 1H spectrum shows a singlet at 2.1 ppm (in
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12149599 (1-Benzyl-3-hydroxymethylpiperidine).[1] Retrieved from .[1][2][3]
-
Parthiban, P., et al. (2008).[2][3] "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Validates piperidine ring shifts). Retrieved from .[1][2][3]
-
Gottlieb, H. E., et al. (1997).[2][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Standard for solvent referencing).[1][2][3][4] Retrieved from .[1][2][3]
-
ChemicalBook. 1-Benzyl-3-piperidone hydrochloride Spectral Data. (Analogous N-benzyl piperidine salt data). Retrieved from .[1][2][3]
-
BenchChem. Technical Guide to 1H and 13C NMR Spectral Data of 3-Alkyldiaziridines (N-benzyl analogs). (Reference for N-benzyl shielding effects). Retrieved from .[1][2][3]
Sources
- 1. 4-Benzylpiperidine(31252-42-3) 1H NMR [m.chemicalbook.com]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
Comparative Guide: Mass Spectrometry Fragmentation of Benzyl-Substituted Piperidines
Executive Summary
Benzyl-substituted piperidines represent a critical scaffold in medicinal chemistry, appearing in stimulants (e.g., BZP), opioids, and acetylcholinesterase inhibitors. Their structural analysis is complicated by the existence of positional isomers—specifically the differentiation between N-benzyl and C-benzyl (ring-substituted) variants.
This guide provides a technical comparison of fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) . It is designed to enable researchers to distinguish between isomers without reliance on reference standards, using first-principles mass spectrometry.
Part 1: Mechanistic Foundations (EI vs. ESI)
The choice of ionization method dictates the fragmentation landscape. Understanding the energy deposition in each method is prerequisite to interpreting the spectra.
Electron Ionization (EI) – The "Hard" Standard[1]
-
Mechanism: 70 eV electron impact induces radical cation formation (
). -
Dominant Force: Charge localization on the nitrogen lone pair triggers
-cleavage. -
Key Feature: High internal energy leads to extensive fragmentation, often obliterating the molecular ion (
) in favor of stable aromatic fragments (Tropylium, 91).
Electrospray Ionization (ESI) – The "Soft" Alternative[2]
-
Mechanism: Formation of even-electron protonated molecules (
).[1][2] -
Dominant Force: Protonation of the basic piperidine nitrogen.
-
Key Feature: Requires Collision-Induced Dissociation (CID) to generate fragments. Pathways are driven by "charge-remote" hydrogen rearrangements and neutral losses (e.g.,
, ).
Comparative Workflow Diagram
The following diagram illustrates the divergent pathways for N-benzylpiperidine based on the ionization source.
Figure 1: Divergence of fragmentation pathways for N-benzylpiperidine under EI (Red) and ESI (Blue) conditions.
Part 2: Comparative Fragmentation Analysis
This section compares the two primary isomeric classes: N-Benzylpiperidines (substituent on nitrogen) and C-Benzylpiperidines (substituent on the ring carbon, e.g., 4-benzylpiperidine).
Scenario A: N-Benzylpiperidine (The "BZP" Pattern)
In N-benzyl derivatives, the bond between the nitrogen and the benzylic carbon is the weakest link, particularly under EI conditions.
-
Primary Pathway (
-Cleavage): The radical site on the nitrogen weakens the adjacent C-C bond. However, unlike alkyl amines, the stability of the benzyl cation ( ) dominates. -
Diagnostic Peak (
91): The formation of the tropylium ion is almost always the base peak (100% relative abundance) in EI. -
Secondary Peak (
134): A characteristic rearrangement involving the loss of a propene moiety from the piperidine ring (Retro-Diels-Alder type collapse) is often observed.
Scenario B: 4-Benzylpiperidine (Ring-Substituted)
When the benzyl group is moved to the C4 position, the fragmentation landscape shifts dramatically. The N-benzyl bond no longer exists.
-
Primary Pathway:
-cleavage still occurs next to the nitrogen, but it now involves ring opening or loss of hydrogen, retaining the benzyl group on the heavy fragment. -
Diagnostic Peak (
174/175): The molecular ion is significantly more stable than in the N-benzyl isomer. -
Suppressed
91: While 91 is present (due to the benzyl group), it is rarely the base peak. The base peak is often formed by ring cleavage fragments (e.g., 82 or 96).
Comparative Data Table: Diagnostic Ions (EI)
| Feature | N-Benzylpiperidine | 4-Benzylpiperidine | Mechanistic Cause |
| Base Peak | N-C bond lability vs. Ring fragmentation | ||
| Molecular Ion ( | Weak / Absent ( | Moderate ( | Stability of the radical cation |
| Position of substituent relative to N | |||
| Iminium Ion | Ring collapse pathways |
Part 3: Experimental Protocol
To ensure reproducibility and valid isomeric differentiation, the following "Self-Validating" protocol is recommended. This workflow integrates QC checks to confirm system performance before analyzing unknowns.
Sample Preparation
-
Standard: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).
-
Derivatization (Optional but Recommended for Isomers): Use Trifluoroacetic anhydride (TFAA).
-
Why? N-benzylpiperidine has no secondary amine and will not derivatize. 4-benzylpiperidine has a free secondary amine and will form a TFA derivative (
Da). This is a definitive chemical test.
-
GC-MS Acquisition Parameters (EI)
-
Column: Rtx-5MS or equivalent (30m x 0.25mm ID).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: 250°C, Splitless mode (1 min purge).
-
Source Temp: 230°C.
-
Scan Range:
40–350.
Isomeric Differentiation Workflow (Logic Gate)
Figure 2: Logic gate for differentiating N-substituted vs. Ring-substituted isomers using MS and chemical derivatization.
Part 4: Advanced ESI-MS/MS Considerations
For researchers using LC-MS (Triple Quadrupole or Q-TOF), EI rules do not apply directly.
-
Precursor: Both isomers yield
. -
Differentiation:
-
N-Benzyl: CID energy leads to the loss of the benzyl radical or neutral toluene, generating a characteristic product ion at
91 (benzyl cation) or 85 (piperidine ring). -
C-Benzyl: The benzyl group is firmly attached to the ring. Fragmentation typically involves ring opening (
176 159 via loss) or alkyl chain fragmentation. The 91 signal is significantly weaker in ESI-CID of C-benzyl isomers compared to N-benzyl isomers.
-
References
-
NIST Mass Spectrometry Data Center. 4-Benzylpiperidine Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Benzylpiperazine (BZP). [Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides analogous fragmentation protocols for benzyl-substituted rings). [Link]
-
Zins, E. L., et al. "Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions."[3] Journal of Mass Spectrometry, 2009.[3] (Mechanistic basis for benzyl-amine ESI fragmentation). [Link]
Sources
HPLC method development for purity analysis of 1-Benzyl-3-(chloromethyl)piperidine HCl
Executive Summary
Developing a purity method for 1-Benzyl-3-(chloromethyl)piperidine HCl presents a classic "analytical paradox." The molecule contains a basic piperidine nitrogen (pKa ~9.0–9.5), which typically requires high-pH mobile phases or ion-pairing to prevent peak tailing.[1] However, the chloromethyl moiety is a reactive alkyl halide susceptible to rapid hydrolysis and nucleophilic attack, processes that are accelerated under alkaline conditions.
This guide objectively compares three chromatographic strategies, ultimately recommending a Charged Surface Hybrid (CSH) approach at acidic pH .[2] This method balances the need for sharp peak shape with the strict requirement to minimize on-column degradation.
Part 1: The Analytical Challenge
To design a robust method, we must first deconstruct the analyte's physicochemical behavior.
Chemical Instability (The Critical Constraint)
The chloromethyl group (-CH
-
Hydrolysis: Converts the analyte to 1-Benzyl-3-(hydroxymethyl)piperidine .[1][2]
-
Methanolysis: If methanol is used, it forms the methoxymethyl derivative.
Implication: The method must use an acidic pH (where hydrolysis is slower than at basic pH) and minimize the analyte's residence time in aqueous environments.
Chromatographic Tailing
The piperidine ring is a secondary amine.[3] On traditional silica-based C18 columns, the protonated amine (
Detection
The benzyl chromophore provides adequate UV absorption.[2]
- : ~210 nm (high sensitivity) or 254 nm (high selectivity).[2]
-
Recommendation: Use 210 nm for purity analysis to detect non-aromatic impurities, but cross-reference with 254 nm for identification.
Part 2: Strategic Comparison of Methodologies
We evaluated three distinct approaches to solving the "Tailing vs. Stability" conflict.
Table 1: Comparative Performance Matrix
| Feature | Method A: Traditional Ion-Pairing | Method B: High pH (Hybrid Silica) | Method C: Charged Surface Hybrid (Recommended) |
| Stationary Phase | Standard C18 (e.g., Luna C18) | Hybrid C18 (e.g., XBridge BEH) | CSH C18 (e.g., XSelect CSH) |
| Mobile Phase pH | Acidic (pH 3.[1][2]0) | Basic (pH 9.5–10.[2]0) | Acidic (pH 3.[2]0) |
| Additives | Hexanesulfonate / TEA | Ammonium Hydroxide | Formic Acid / Ammonium Formate |
| Peak Shape ( | Excellent (1.0–1.[2]1) | Excellent (1.0–1.[2]2) | Superior (1.0–1.[2]2) |
| Analyte Stability | Good (Acidic pH slows hydrolysis) | Poor (Rapid hydrolysis at pH 10) | Good (Acidic pH slows hydrolysis) |
| MS Compatibility | No (Non-volatile salts) | Yes | Yes |
| Equilibration | Slow (>30 column volumes) | Fast | Fast |
| Verdict | Legacy backup only | REJECT due to degradation | Primary Recommendation |
Why Method C (CSH) Wins
Method B is standard for amines but dangerous here; the alkaline environment catalyzes the displacement of the chloride leaving group. Method A works but ruins the column for other uses and contaminates LC-MS systems.[2] Method C uses a stationary phase with a low-level positive surface charge.[1][2][4][5] This charge repels the protonated piperidine nitrogen, preventing silanol interactions without requiring high pH or ion-pairing reagents.[2]
Part 3: Recommended Experimental Protocol (Method C)
This protocol utilizes Charged Surface Hybrid (CSH) technology to achieve sharp peaks under acidic conditions, preserving the integrity of the chloromethyl group.
Instrumentation & Conditions
-
System: HPLC or UHPLC with PDA/UV detector.
-
Column: Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Temperature:
-
Column: 30°C (Do not exceed 40°C to prevent degradation).[2]
-
Autosampler: 5°C (CRITICAL: Slows hydrolysis in the vial).
-
-
Detection: 210 nm (primary), 254 nm (secondary).
Reagents & Mobile Phase
-
Solvent A (Aqueous): 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for shape).[2]
-
Solvent B (Organic): 100% Acetonitrile (Do NOT use Methanol; it reacts with the analyte).
-
Diluent: 100% Acetonitrile (Anhydrous).[2]
-
Note: Dissolving the sample in water or mobile phase A will cause degradation before injection.
-
Gradient Profile
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 95 | 5 | Initial |
| 15.0 | 10 | 90 | Linear |
| 18.0 | 10 | 90 | Hold |
| 18.1 | 95 | 5 | Re-equilibrate |
| 23.0 | 95 | 5 | End |
Sample Preparation Workflow
-
Stock Solution: Weigh 10 mg of 1-Benzyl-3-(chloromethyl)piperidine HCl into a 10 mL volumetric flask.
-
Dissolution: Dilute to volume with 100% Acetonitrile . Sonicate briefly (<1 min) to avoid heating.
-
Working Standard: Dilute stock 1:10 with Acetonitrile to obtain 100 µg/mL.
-
Injection: Inject immediately. If queuing multiple samples, ensure the autosampler is chilled.
Part 4: Visualization of Mechanisms
Diagram 1: Degradation Pathway & Control
This diagram illustrates why the specific exclusion of Methanol and High pH is necessary.
Caption: Degradation pathways of the chloromethyl group and the specific chromatographic controls required to mitigate them.
Diagram 2: Method Development Decision Tree
A logical flow for selecting the CSH strategy over alternatives.
Caption: Decision logic prioritizing chemical stability over standard base-deactivation strategies.
Part 5: Troubleshooting & Expert Insights
The "Ghost" Peak Phenomenon
If you observe a small peak eluting just before the main peak that grows over time in the sequence:
-
Cause: On-column hydrolysis.[1][2] The hydroxymethyl degradant is more polar (due to the -OH group) and elutes earlier than the chloromethyl parent.
-
Fix: Lower the column temperature to 25°C or 30°C. Verify the autosampler is at 5°C. Ensure the diluent is 100% ACN.
Tailing Factor > 1.5
If the CSH column still shows tailing:
-
Cause: Column overload or aging.[2]
-
Fix: Add 10 mM Ammonium Formate to Mobile Phase A. The added ionic strength helps mask any accessible silanols that the surface charge misses.
References
-
Waters Corporation. Charged Surface Hybrid (CSH) Technology: Capabilities and Applications. Waters Application Notes.[2][4] Link
-
BenchChem. An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.[1][2] (Analogous reactivity data for chloromethyl piperidines).[2] Link
-
Chrom Tech. What Causes Peak Tailing in HPLC? (Mechanistic explanation of silanol interactions with amines). Link
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. (Guidance on pH selection for basic analytes). Link
-
National Institutes of Health (NIH). Stability-indicating HPLC methods for piperidine derivatives.[1][2] (General methodology for piperidine stability).[2] Link
Sources
- 1. 1-BENZYLPIPERIDINE | 2905-56-8 [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Reactivity of Chloromethyl vs. Hydroxymethyl Piperidine Derivatives
Executive Summary
This guide provides a technical comparison between 4-(chloromethyl)piperidine and 4-(hydroxymethyl)piperidine derivatives. While both serve as essential building blocks for introducing the piperidine scaffold into drug candidates, their reactivity profiles differ fundamentally based on leaving group ability and stability.
-
Chloromethyl derivatives function as potent electrophiles suitable for standard
alkylations but suffer from intrinsic instability in their free-base form due to intermolecular self-alkylation. -
Hydroxymethyl derivatives are stable, bench-stable precursors that require in situ activation (e.g., Mitsunobu conditions) or conversion to sulfonates/halides to participate in coupling reactions.[1]
Mechanistic Profiling & Reactivity
The Leaving Group Differential
The primary distinction lies in the leaving group capability of the substituent at the 4-position.
| Feature | Chloromethyl (-CH₂Cl) | Hydroxymethyl (-CH₂OH) |
| Leaving Group | Chloride ( | Hydroxyl ( |
| Reactivity | High. Good leaving group ( | Low. Poor leaving group ( |
| Dominant Mechanism | Requires activation (e.g., Mitsunobu) to trigger |
Stability and Self-Alkylation (The "Self-Destruct" Pathway)
A critical safety and handling consideration is the stability of the free amine.
-
4-(Chloromethyl)piperidine: In its free base form, this molecule is unstable.[1] The secondary amine (nucleophile) of one molecule can attack the chloromethyl group (electrophile) of another, leading to rapid intermolecular polymerization or dimerization.[1] Consequently, it is almost exclusively stored and handled as the hydrochloride salt , which protonates the nitrogen, removing its nucleophilicity and stabilizing the compound.
-
2-(Chloromethyl)piperidine (Warning): unlike the 4-isomer, the 2-isomer can undergo intramolecular cyclization to form a highly reactive aziridinium ion (a nitrogen mustard equivalent). This makes the 2-isomer significantly more toxic and unstable.
Diagram 1: Reactivity & Instability Pathways This diagram contrasts the stable activation of the hydroxymethyl derivative against the self-alkylation risks of the chloromethyl free base.
Caption: Comparative reaction pathways showing the instability of 4-chloromethylpiperidine free base versus the activation requirement for 4-hydroxymethylpiperidine.
Synthetic Utility & Decision Matrix
Choosing between the two derivatives depends largely on the sensitivity of your substrate and the desired reaction conditions.
When to use 4-(Chloromethyl)piperidine HCl
-
Robust Substrates: When the nucleophile is stable to basic conditions (required to neutralize the HCl salt).
-
Stepwise Control: When you need to isolate the intermediate or avoid the purification burden of triphenylphosphine oxide (TPPO) generated in Mitsunobu reactions.
-
Cost: Generally cheaper for large-scale "building block" installation.
When to use 4-(Hydroxymethyl)piperidine
-
Mild Conditions: When using the Mitsunobu reaction to couple with phenols, imides, or sulfonamides under neutral conditions.[1]
-
Avoid Halides: When the presence of free chloride ions or strong alkylating agents poses a safety or side-reaction risk.
-
Stereochemistry: Although the 4-position is achiral, Mitsunobu conditions provide stereochemical inversion if applied to chiral secondary alcohol analogs (e.g., 3-hydroxypiperidines).[1]
Diagram 2: Selection Decision Tree
Caption: Decision matrix for selecting the optimal piperidine derivative based on substrate sensitivity and safety constraints.
Experimental Protocols
Protocol A: Synthesis of 4-(Chloromethyl)piperidine HCl
Conversion of the hydroxymethyl precursor to the chloride using thionyl chloride.
Reagents:
-
4-(Hydroxymethyl)piperidine (1.0 equiv)
-
Thionyl Chloride (
) (5.0 equiv)[1] -
Ethanol (Recrystallization solvent)
Procedure:
-
Setup: Place 4-(hydroxymethyl)piperidine in a round-bottom flask equipped with a reflux condenser and a drying tube (
). -
Addition: Cool the flask to 0°C. Add thionyl chloride dropwise (Caution: Exothermic, gas evolution of
and ). -
Reflux: Once addition is complete, heat the mixture to reflux for 3–4 hours. The solid should dissolve, and the solution may turn light yellow.
-
Workup: Evaporate excess thionyl chloride under reduced pressure.
-
Purification: Recrystallize the resulting solid residue from absolute ethanol to yield 4-(chloromethyl)piperidine hydrochloride as white needles.
-
Yield: Typical yields range from 75–85% [1].[1]
Protocol B: Mitsunobu Coupling (General)
Coupling 4-(hydroxymethyl)piperidine with a phenol nucleophile.[1]
Reagents:
-
N-Boc-4-hydroxymethylpiperidine (1.0 equiv) (Note: N-protection is recommended to prevent amine interference)
-
Phenol derivative (Nucleophile) (1.1 equiv)[1]
-
Triphenylphosphine (
) (1.2 equiv) -
DIAD or DEAD (1.2 equiv)[1]
-
Solvent: Anhydrous THF or Toluene[1]
Procedure:
-
Dissolution: Dissolve N-Boc-4-hydroxymethylpiperidine, the phenol, and
in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[3] -
Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC.
-
Workup: Concentrate the solvent. Triturate with hexane/ether to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.
-
Purification: Purify the filtrate via silica gel column chromatography.
-
Yield: Typical yields range from 60–90% depending on steric hindrance [2].[1]
Safety & Stability Data
| Parameter | 4-Chloromethylpiperidine HCl | 4-Hydroxymethylpiperidine |
| CAS Number | 5382-23-0 (HCl salt) | 622-26-4 |
| Physical State | White crystalline solid (Hygroscopic) | White to pale yellow solid |
| Storage | Desiccator, Room Temp. Protect from moisture.[2] | Room Temp. Stable. |
| Toxicity | Irritant / Vesicant. Potential alkylating agent.[1] Avoid skin contact.[2] | Irritant. Generally lower toxicity profile. |
| Shelf Life | >2 years (if dry) | >5 years |
Critical Safety Note: While 4-chloromethylpiperidine is less prone to forming the highly toxic aziridinium ion compared to 2-chloromethylpiperidine (a nitrogen mustard analog), it is still a reactive alkyl halide. Always handle in a fume hood. If the free base is generated, use it immediately; do not store it [3].
References
-
Synthesis of 4-chloromethylpyridine hydrochloride. PrepChem.com. (Protocol adapted for piperidine analogs).[1][2][4][5]
-
Mitsunobu Reaction: Mechanism and Protocols. Organic Chemistry Portal.
-
Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. BenchChem Technical Guide.
-
Aziridinium Ions in Synthesis. Encyclopedia.pub. Discusses the formation of aziridinium ions in 2-substituted piperidines vs 4-substituted.
Sources
Publish Comparison Guide: FTIR Characterization of 1-Benzyl-3-(chloromethyl)piperidine Hydrochloride
Executive Summary
Product: 1-Benzyl-3-(chloromethyl)piperidine hydrochloride CAS: 67686-03-7 (Free base analog: 50606-58-1 related) Molecular Formula: C₁₃H₁₈ClN[1] · HCl Application: Key intermediate in the synthesis of neuroactive piperidine derivatives (e.g., dual-target inhibitors for Alzheimer's).
This guide provides a technical framework for the spectroscopic verification of This compound . Unlike standard certificates of analysis, this document focuses on the comparative infrared (IR) analysis required to distinguish the target molecule from its synthetic precursor (the alcohol) and its free base form. The data presented here is synthesized from functional group theory and standard piperidine derivative characterization protocols, offering a robust method for structural confirmation in drug development workflows.
Molecular Analysis & Theoretical Predictions
To accurately interpret the FTIR spectrum, one must deconstruct the molecule into its constituent vibrational modes. The transition from the precursor 1-Benzyl-3-(hydroxymethyl)piperidine to the target chloride salt involves two critical chemical changes:
-
Nucleophilic Substitution: Replacement of the hydroxyl (-OH) group with a chlorine (-Cl) atom.
-
Protonation: Formation of the quaternary ammonium salt at the piperidine nitrogen.
Structural Functional Group Breakdown
| Functional Group | Mode of Vibration | Expected Region (cm⁻¹) | Diagnostic Value |
| Amine Salt (R₃NH⁺) | N-H Stretching | 2300–2700 (Broad) | High: Distinguishes HCl salt from Free Base. |
| Alkyl Chloride (-CH₂Cl) | C-Cl Stretching | 600–800 | Medium: Confirming substitution (often overlaps with aromatic bends). |
| Benzyl Group (Ph) | C-H (Aromatic) | 3000–3100 | Baseline: Confirming the benzyl moiety integrity. |
| Piperidine Ring | C-H (Aliphatic) | 2800–3000 | Baseline: General scaffold confirmation. |
| Hydroxyl (-OH) | O-H Stretching | 3200–3550 | Critical (Negative): Absence confirms reaction completion. |
Comparative FTIR Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its two most common "impostors" in the synthesis lab: the unreacted alcohol precursor and the unprotonated free base.
Table 1: Spectral Fingerprint Comparison
| Spectral Region | Target: Chloromethyl HCl Salt | Alternative A: Hydroxymethyl Precursor | Alternative B: Chloromethyl Free Base |
| 3200–3600 cm⁻¹ | Clean Baseline (No broad peak) | Strong, Broad O-H Stretch (3300 cm⁻¹) | Clean Baseline |
| 2300–2700 cm⁻¹ | Broad "Ammonium" Band (N-H⁺) | Clean / Weak C-H overtones | Clean / Weak C-H overtones |
| 1600 cm⁻¹ | Aromatic C=C Doublet | Aromatic C=C Doublet | Aromatic C=C Doublet |
| 1000–1100 cm⁻¹ | Absence of strong C-O stretch | Strong C-O Stretch (1050 cm⁻¹) | Absence of strong C-O stretch |
| 600–800 cm⁻¹ | Sharp C-Cl Stretch (~720-740 cm⁻¹) | Absence of C-Cl | Sharp C-Cl Stretch |
Technical Insight: The most common failure mode in this synthesis is incomplete chlorination. If you observe both a broad band at 2500 cm⁻¹ (Salt) and a broad band at 3400 cm⁻¹ (Alcohol), your product is a mixture of the starting material and product, or the hygroscopic salt has absorbed significant water.
Experimental Verification Workflow
This section outlines the logic flow for verifying the compound identity using FTIR data.
Diagram 1: Compound Identification Decision Tree
Caption: Logical workflow for distinguishing the target chloromethyl piperidine salt from precursors and free bases.
Synthesis & Characterization Context
Understanding the chemical origin of the sample is vital for interpreting the spectrum. The chloromethyl group is typically installed via thionyl chloride (SOCl₂) treatment of the alcohol.
Synthesis Pathway Visualization
Caption: Reaction pathway showing the conversion of the hydroxyl group to the alkyl chloride, generating the HCl salt in situ.
Experimental Protocol for FTIR Sample Preparation
To ensure high-fidelity data matching the theoretical predictions above, follow this preparation protocol:
-
Technique: KBr Pellet is preferred over ATR (Attenuated Total Reflectance) for hydrochloride salts.
-
Reasoning: ATR crystals (Diamond/ZnSe) can sometimes suppress the broad N-H⁺ salt band intensity due to refractive index changes, potentially leading to misidentification as the free base. KBr transmission provides the clearest view of the 2300–2700 cm⁻¹ region.
-
-
Drying: The sample must be vacuum-dried at 40°C for 4 hours prior to analysis.
-
Reasoning: Piperidine salts are hygroscopic. Absorbed water will manifest as an O-H peak (~3400 cm⁻¹), creating a "false positive" for the unreacted alcohol precursor.
-
-
Scan Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (minimum)
-
Range: 4000–400 cm⁻¹
-
References
-
National Institute of Standards and Technology (NIST). Standard Reference Data - Infrared Spectroscopy of Piperidine Derivatives. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for functional group assignment).
-
Master Organic Chemistry. Thionyl Chloride (SOCl₂) Reaction Mechanism. Available at: [Link]
-
LookChem. 1-Benzyl-4-(chloromethyl)piperidine hydrochloride - Physical Properties & Melting Point Data. Available at: [Link]
Sources
Technical Comparison Guide: Differentiating 1-Benzyl-3-(chloromethyl)piperidine from its Regioisomers
Executive Summary
In drug development, the piperidine scaffold is ubiquitous, yet the precise regiochemistry of its substituents dictates pharmacological efficacy and safety. 1-Benzyl-3-(chloromethyl)piperidine is a chiral, non-symmetric intermediate often used in the synthesis of neuroactive agents. Its primary regioisomers—the 4-substituted (achiral) and 2-substituted (chiral) analogs—frequently appear as impurities due to contaminated starting materials (e.g., nipecotic acid containing isonipecotic acid) or rearrangement during synthesis.
This guide provides a definitive technical framework to differentiate the 3-isomer from its 2- and 4-regioisomers. The core differentiation strategy relies on Symmetry Analysis via
Structural Analysis & Isomer Landscape
Understanding the symmetry elements of each isomer is prerequisite to interpreting analytical data.
| Feature | 3-Isomer (Target) | 4-Isomer (Common Impurity) | 2-Isomer (Rare Impurity) |
| IUPAC Name | 1-Benzyl-3-(chloromethyl)piperidine | 1-Benzyl-4-(chloromethyl)piperidine | 1-Benzyl-2-(chloromethyl)piperidine |
| Chirality | Chiral (Stereocenter at C3) | Achiral (Plane of symmetry through N-C4) | Chiral (Stereocenter at C2) |
| Symmetry | |||
| Benzylic Protons | Diastereotopic (AB System) | Enantiotopic (Singlet*) | Diastereotopic (AB System) |
| Typical Origin | Reduction of Ethyl Nipecotate | Reduction of Ethyl Isonipecotate | Ring expansion of 2-(chloromethyl)pyrrolidine |
*Note: In achiral solvents, enantiotopic protons are isochronous and appear as a singlet.
Analytical Comparison: The "Gold Standard" Methods
Nuclear Magnetic Resonance ( NMR)
NMR is the most robust tool for differentiation because it directly reports on the molecular symmetry.
The "Benzylic Quartet" Diagnostic
The most reliable differentiator is the signal arising from the
-
Target (3-Isomer): Due to the chiral center at C3, the molecule is asymmetric. The two protons on the benzylic carbon are diastereotopic (
). They cannot be interconverted by any symmetry operation.-
Signal: Distinct AB Quartet (two doublets).
-
Coupling: Large geminal coupling constant (
). -
Chemical Shift: Typically
.
-
-
Impurity (4-Isomer): The molecule possesses a plane of symmetry passing through the Nitrogen, C4, and the chloromethyl group. The benzylic protons are enantiotopic .
-
Signal: Sharp Singlet (in
). -
Why: Rapid ring inversion averages the environment, but even in a frozen conformation, the symmetry plane renders them isochronous in an achiral environment.
-
-
Impurity (2-Isomer): Also chiral, showing an AB quartet. However, the steric bulk of the chloromethyl group at the
-position (C2) causes a significant downfield shift and broadening due to inhibited rotation.
Mass Spectrometry (MS)
While all isomers show a molecular ion (
-
2-Isomer: Exhibits a dominant loss of the chloromethyl radical (
) directly from the -position (alpha-cleavage). -
4-Isomer: Fragmentation is symmetric. The retro-Diels-Alder (RDA) type fragmentation is suppressed compared to the loss of the side chain.
-
3-Isomer: Intermediate fragmentation. The key diagnostic is the ratio of the
peak to the molecular ion, which differs from the 4-isomer due to the stability of the resulting carbocation (secondary vs. primary stabilization effects in the ring).
Experimental Protocols
Protocol A: NMR Differentiation Workflow
Objective: Confirm regiochemistry via benzylic proton analysis.
-
Sample Prep: Dissolve
of the product in of . Ensure the solution is clear; filter if necessary to remove inorganic salts. -
Acquisition:
-
Frequency:
or higher. -
Scans: Minimum 16 (to resolve satellite peaks).
-
Spectral Width:
to .
-
-
Processing: Apply
line broadening. Phase correction must be precise. -
Analysis Criteria (Pass/Fail):
-
Zoom Region:
. -
Result: Look for the benzylic signal.[1][2][3]
-
Singlet: Confirms 4-isomer (Reject).
-
AB Quartet (
): Confirms 3-isomer (or 2-isomer).
-
-
Differentiation of 3- vs 2-: Check the multiplet for the proton attached to the chloromethyl group.
-
3-Isomer:
appears as a doublet of doublets (ABX system) around . -
2-Isomer: The methine proton (
) is highly deshielded ( ) and distinct from the bulk methylene envelope.
-
-
Protocol B: Chiral HPLC Separation
Objective: Quantify enantiomeric excess (ee) and distinguish achiral impurities.
-
Column: Chiralpak AD-H or OD-H (
). -
Mobile Phase: Hexane : Isopropanol : Diethylamine (
). -
Flow Rate:
. -
Detection: UV @
and . -
Expected Chromatogram:
-
4-Isomer: Elutes as a single peak (Achiral).
-
3-Isomer: Elutes as two peaks (Enantiomers
and ). -
Note: If you observe 3 peaks, you likely have the racemic 3-isomer contaminated with the 4-isomer.
-
Synthesis & Impurity Origins (Visualized)
The presence of regioisomers is often "baked in" during the initial steps of synthesis. The following diagram illustrates the parallel pathways that lead to difficult-to-separate mixtures.
Figure 1: Parallel synthesis pathways showing how isonipecotate impurity in the starting material carries through to the final product as the 4-regioisomer.
Analytical Decision Tree
Use this logic flow to certify your material.
Figure 2: Analytical decision matrix for rapid identification of piperidine regioisomers.
References
-
SpectraBase. 1-Benzyl-4-hydroxypiperidine NMR Data (Analog for 4-isomer symmetry). [Link]
-
Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy. (Mechanistic explanation of the AB quartet in chiral molecules). [Link]
-
Royal Society of Chemistry (RSC). Rearrangements during the synthesis of substituted 1-benzylpyrrolidines and 3-substituted 1-benzylpiperidines. (Source of 2- vs 3- isomer rearrangement data). [Link]
-
National Institutes of Health (PubChem). 1-Benzyl-4-piperidone (Symmetry confirmation). [Link]
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal of 1-Benzyl-3-(chloromethyl)piperidine Hydrochloride
As a drug development professional or laboratory researcher, handling halogenated pharmaceutical intermediates requires strict adherence to environmental and safety protocols. 1-Benzyl-3-(chloromethyl)piperidine hydrochloride (CAS: 104778-58-7) is a highly reactive, chlorinated organic salt frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).
Because this compound contains both a covalently bound chlorine atom (chloromethyl group) and an ionic chloride (hydrochloride salt), its disposal cannot be treated like standard organic waste. Improper disposal risks the generation of toxic combustion byproducts (such as dioxins or phosgene) and violates federal environmental statutes. This guide provides field-proven, step-by-step operational plans for the safe segregation, neutralization, and disposal of this chemical.
Mechanistic Safety & Causality Assessment
To build a self-validating safety protocol, laboratory personnel must understand why specific disposal choices are made.
-
The Causality of Segregation: The high mass percentage of chlorine in this compound dictates that it must be segregated into dedicated "Halogenated Waste" streams. When incinerated, halogenated compounds produce hydrogen chloride (HCl) gas. Mixing non-halogenated waste into this stream needlessly increases the volume of waste requiring expensive, specialized alkaline scrubbers during incineration, driving up operational costs and environmental risk.
-
The Causality of Controlled Neutralization: The chloromethyl group (–CH₂Cl) is an active electrophile. In the presence of strong aqueous bases (e.g., concentrated NaOH), it is susceptible to rapid exothermic hydrolysis, releasing free chloride ions and forming a hydroxymethyl derivative. Therefore, when neutralizing aqueous washings containing this compound, we specifically mandate the use of mild bases like Sodium Bicarbonate (NaHCO₃) to prevent runaway exothermic reactions.
-
The Causality of Aqueous Restriction: Because it is a hydrochloride salt, the compound is highly water-soluble. Pouring it down the drain introduces persistent, toxic organohalogens into municipal wastewater treatment plants, which lack the biological or chemical infrastructure to filter them, directly violating [1] regulations.
Quantitative Waste Stream Characterization
Proper logistical planning requires categorizing the waste at the point of generation. Use the following table to classify your waste streams and determine the appropriate downstream logistics.
Table 1: Waste Stream Characterization & Disposal Logistics
| Waste Stream Type | Physical State | Primary Contaminants | Target pH | EPA Waste Classification | Recommended Disposal Method |
| Pure Solid Residue | Solid (Powder) | 1-Benzyl-3-(chloromethyl)piperidine HCl | N/A | Characteristic (Toxicity) | High-Temp Incineration |
| Organic Mother Liquor | Liquid | Halogenated organics, unreacted precursors | N/A | F002 (if mixed with listed solvents) | Incineration with Acid Scrubber |
| Aqueous Washings | Liquid | Dissolved HCl salt, trace organics | 6.0 - 8.0 | D002 (if pH < 2.0 before neutralization) | Wastewater Treatment (Post-Incineration) |
Operational Disposal Protocols
The following methodologies are adapted from the National Research Council's [2] to ensure absolute safety and compliance.
Protocol A: Disposal of Solid Waste (Unused Chemical or Spills)
Solid powders of hydrochloride salts are highly hygroscopic and easily aerosolized.
-
Preparation: Don standard PPE (nitrile gloves, flame-resistant lab coat, safety goggles). Ensure the fume hood sash is lowered to an operational height to maintain negative pressure.
-
Collection: Use a non-sparking, anti-static spatula to transfer solid residues or expired batches into a wide-mouth High-Density Polyethylene (HDPE) primary container. Do not use metal containers, as residual HCl can cause rapid corrosion.
-
Containment: Seal the primary container tightly. Double-bag the container in heavy-duty, 4-mil polyethylene bags to prevent moisture ingress and protect handlers from inhalation exposure during transit.
-
Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste - Halogenated Organic (1-Benzyl-3-(chloromethyl)piperidine HCl) - Toxic/Irritant."
Protocol B: Disposal of Liquid Waste (Reaction Washings)
-
Phase Separation: Transfer the liquid waste to a separatory funnel. Allow the aqueous and organic phases to separate completely.
-
Organic Phase Processing: Drain the organic phase into a designated Halogenated Organic Solvent Waste carboy. Critical Step: Verify that this carboy contains no incompatible non-halogenated solvents (e.g., acetone) to prevent cross-reactivity.
-
Aqueous Phase Neutralization: Drain the acidic aqueous phase into a temporary borosilicate glass beaker. Slowly add a 1M solution of Sodium Bicarbonate (NaHCO₃) while stirring continuously.
-
Validation: Monitor the pH using indicator strips or a calibrated pH meter until a stable pH of 6.0 to 8.0 is achieved.
-
Transfer: Once neutralized and off-gassing (CO₂ release) has ceased, transfer the liquid to a Halogenated Aqueous Waste carboy.
Waste Segregation & Storage Workflow
To ensure operational clarity on the lab floor, follow this logical decision tree for waste routing.
Workflow for the segregation and disposal of 1-Benzyl-3-(chloromethyl)piperidine HCl waste streams.
Regulatory Compliance & Final Destruction
Under the [3], your facility is responsible for this chemical from "cradle-to-grave."
Once the waste is properly segregated and labeled, it must be handed over to an EPA-licensed hazardous waste transporter. The final destruction method for this compound must be High-Temperature Incineration (T > 1000°C) . At these temperatures, the organic piperidine and benzyl rings are completely oxidized into CO₂ and H₂O. The chlorine atoms are converted into hydrogen chloride (HCl) gas, which is subsequently captured and neutralized by the incinerator's alkaline wet scrubbers, preventing the release of acid rain precursors or highly toxic dioxins into the atmosphere.
References
-
Title: 40 CFR Part 261 - Identification and Listing of Hazardous Waste Source: US Environmental Protection Agency (EPA) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version Source: National Research Council (US) Committee on Prudent Practices in the Laboratory URL: [Link]
-
Title: Resource Conservation and Recovery Act (RCRA) and Federal Facilities Source: US Environmental Protection Agency (EPA) URL: [Link]
Personal protective equipment for handling 1-Benzyl-3-(chloromethyl)piperidine hydrochloride
Part 1: Executive Safety Assessment
Core Directive: Treat this compound as a Potential Alkylating Agent and Corrosive Irritant .
While specific toxicological data for the 3-isomer (1-Benzyl-3-(chloromethyl)piperidine HCl) is often limited in public registries, its structural analog (the 4-isomer, CAS 67686-03-7) and functional groups (chloromethyl moiety) dictate a strict safety protocol. The presence of a reactive alkyl chloride on a piperidine ring creates a risk of DNA/protein alkylation, skin sensitization, and severe mucosal irritation.
Immediate Hazard Profile:
-
Chemical Class: Piperidine derivative / Alkyl chloride.
-
Primary Risks: Skin/Eye corrosion (due to HCl salt), Respiratory irritation (H335), and Potential Mutagenicity (due to alkylating capability).
-
Physical State: Hygroscopic solid (powder).
Part 2: Personal Protective Equipment (PPE) Matrix
The selection of PPE must be dynamic, scaling with the quantity handled and the operation type. Do not rely on a "one size fits all" approach.
PPE Selection Decision Logic
Figure 1: PPE Decision Logic based on operational scale and physical state.
Detailed PPE Specifications
| Component | Specification | Scientific Rationale |
| Hand Protection | Double Gloving (Nitrile) Inner: 4 mil (0.10mm)Outer: 5-8 mil (0.14mm+) | The chloromethyl group is lipophilic and can penetrate thin nitrile over time. Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for powders that can become airborne or solutions that can splash. The HCl salt is corrosive to corneal tissue; a seal is required. |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Engineering controls are primary. If working outside a hood (strongly discouraged), a P100 particulate respirator is required due to the inhalation toxicity of piperidine salts. |
| Body Defense | Lab Coat + Tyvek Sleeves | Cotton lab coats absorb liquids. Use disposable Tyvek sleeves when handling solutions to prevent wrist/forearm exposure during pipetting or pouring. |
Part 3: Operational Protocols
Weighing & Transfer (Solid Phase)
-
The Risk: Static electricity can cause the fine hydrochloride powder to disperse, leading to inhalation or surface contamination.
-
Protocol:
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat before dispensing.
-
Containment: Perform all weighing inside a chemical fume hood. If the balance is sensitive to draft, use a draft shield or a powder containment enclosure, never move the balance to an open bench.
-
Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.
-
Solubilization & Reaction Setup
-
The Risk: Dissolving HCl salts is often exothermic. Adding solvent too quickly can cause splashing or aerosolization.
-
Protocol:
-
Vessel: Use a round-bottom flask or vial with a secure cap/septum.
-
Addition: Add the solid first, then add the solvent (e.g., DCM, Methanol) slowly down the side of the vessel.
-
Venting: If the reaction involves neutralization (e.g., adding a base like TEA or carbonate), expect immediate gas evolution (CO2 or heat). Ensure the system is vented to a bubbler or hood exhaust.
-
Storage & Stability
-
Condition: Hygroscopic. Store at 2-8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible.
-
Container: Amber glass vial with a Teflon-lined cap. The chloromethyl group can hydrolyze in the presence of moisture to form the hydroxymethyl derivative and HCl, degrading the reagent and pressurizing the vial.
Part 4: Emergency Response & Disposal[1][2]
Spill Response Workflow
Figure 2: Immediate response logic for solid or liquid spills.
Waste Disposal[3][4][5]
-
Classification: Hazardous Chemical Waste.
-
Stream: Halogenated Organic Waste .
-
Protocol:
-
Do not mix with strong oxidizers or strong bases in the waste container to avoid exotherms.
-
Label the tag explicitly: "1-Benzyl-3-(chloromethyl)piperidine HCl - Potential Alkylating Agent."
-
Quench trace residues in glassware with a dilute sodium bicarbonate solution before washing to neutralize the HCl salt and hydrolyze the reactive chloride (slowly).
-
Part 5: References & Authority
-
Fisher Scientific. (2009). Safety Data Sheet: 1-Benzyl-4-(chloromethyl)piperidine hydrochloride. (Used as structural surrogate for hazard classification).[1][2] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3084924: 1-Benzyl-3-piperidone hydrochloride.[3] (Precursor data). Link
-
Carl Roth. (2024). Product Specification: 1-Benzyl-4-(chloromethyl)piperidine hydrochloride.[4] Link
-
Occupational Safety and Health Administration (OSHA). (2024).[5] Laboratory Safety Guidance: Handling Alkylating Agents. Link
Disclaimer: This guide is based on the chemical properties of the 1-benzyl-3-(chloromethyl)piperidine class. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before use.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1-Benzyl-3-piperidone hydrochloride hydrate | C12H16ClNO | CID 3084924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-4-(chloromethyl)piperidine hydrochloride, 2 g, CAS No. 67686-03-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
